9-O-Feruloyllariciresinol
Description
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Properties
Molecular Formula |
C30H32O9 |
|---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H32O9/c1-35-26-13-18(4-8-23(26)31)6-11-29(34)38-17-22-21(12-19-5-9-24(32)27(14-19)36-2)16-39-30(22)20-7-10-25(33)28(15-20)37-3/h4-11,13-15,21-22,30-33H,12,16-17H2,1-3H3/b11-6+ |
InChI Key |
NNFCVTSCCNBWCZ-IZZDOVSWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of 9-O-Feruloyllariciresinol in Plants: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lignans are a diverse class of phenolic compounds found in a wide variety of plants, renowned for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 9-O-Feruloyllariciresinol is a notable lignan (B3055560), and understanding its biosynthetic pathway is crucial for its potential biotechnological production and therapeutic applications. This technical guide provides an in-depth overview of the biosynthetic route to this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.
Core Biosynthetic Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the foundational monolignol units. The pathway can be broadly divided into three key stages:
-
Monolignol Biosynthesis: The journey begins with the amino acid L-phenylalanine, which is converted to the monolignol, coniferyl alcohol, through a series of enzymatic reactions.
-
Lignan Backbone Formation: Two molecules of coniferyl alcohol undergo oxidative coupling to form the initial lignan structure, which is then further modified.
-
Acylation to form this compound: The final step involves the transfer of a feruloyl group to the lariciresinol (B1674508) backbone.
Stage 1: From L-Phenylalanine to Coniferyl Alcohol
The initial steps of the pathway leading to the synthesis of coniferyl alcohol are well-established components of the general phenylpropanoid pathway.
| Step | Precursor | Product | Enzyme |
| 1 | L-Phenylalanine | Cinnamic acid | Phenylalanine ammonia-lyase (PAL) |
| 2 | Cinnamic acid | p-Coumaric acid | Cinnamate 4-hydroxylase (C4H) |
| 3 | p-Coumaric acid | p-Coumaroyl-CoA | 4-Coumarate:CoA ligase (4CL) |
| 4 | p-Coumaroyl-CoA | Caffeoyl-CoA | p-Coumaroyl shikimate/quinate transferase (HCT) & p-Coumarate 3-hydroxylase (C3H) |
| 5 | Caffeoyl-CoA | Feruloyl-CoA | Caffeoyl-CoA O-methyltransferase (CCoAOMT) |
| 6 | Feruloyl-CoA | Coniferaldehyde | Cinnamoyl-CoA reductase (CCR) |
| 7 | Coniferaldehyde | Coniferyl alcohol | Cinnamyl alcohol dehydrogenase (CAD) |
Stage 2: Formation of the Lariciresinol Backbone
The formation of the core lignan structure involves the stereospecific coupling of two coniferyl alcohol molecules.
-
Pinoresinol (B1678388) Formation: Two molecules of coniferyl alcohol are oxidatively coupled to form (+)-pinoresinol or (-)-pinoresinol. This reaction is catalyzed by a laccase or peroxidase, with the stereospecificity being controlled by a dirigent protein (DIR) .[1] The absence of a DIR results in a racemic mixture of products.[1]
-
Lariciresinol Formation: Pinoresinol is then sequentially reduced to lariciresinol by pinoresinol-lariciresinol reductase (PLR) .[2] This enzyme first reduces pinoresinol to lariciresinol and can further reduce lariciresinol to secoisolariciresinol.
Stage 3: Feruloylation of Lariciresinol
The final and most specific step in the biosynthesis of this compound is the acylation of the 9-hydroxyl group of lariciresinol with a feruloyl group. While the specific enzyme responsible for this reaction has not yet been definitively isolated and characterized, evidence points towards a member of the BAHD acyltransferase family .
-
Hypothesized Enzyme: A putative Feruloyl-CoA:lariciresinol 9-O-feruloyltransferase is proposed to catalyze this reaction. This hypothesis is based on the characterization of other BAHD acyltransferases, such as feruloyl-CoA:monolignol transferases (FMTs), which are known to transfer feruloyl groups to monolignols in the context of lignin (B12514952) biosynthesis.[1][3][4][5]
-
Donor Substrate: The activated form of ferulic acid, feruloyl-CoA , serves as the acyl donor for this reaction.
Visualization of the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Quantitative Data
Currently, there is a lack of specific quantitative data, such as enzyme kinetics (Km, Vmax, kcat), for the putative Feruloyl-CoA:lariciresinol 9-O-feruloyltransferase. However, data for related enzymes in the BAHD family provide a basis for expected catalytic efficiencies.
Table 1: Kinetic Parameters of a Related BAHD Acyltransferase (Angelica sinensis Feruloyl-CoA Monolignol Transferase - AsFMT)
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹µM⁻¹) |
| Coniferyl alcohol | 15.3 ± 1.2 | 0.28 ± 0.01 | 0.018 |
| p-Coumaryl alcohol | 21.7 ± 2.5 | 0.21 ± 0.01 | 0.010 |
| Sinapyl alcohol | 33.1 ± 3.1 | 0.19 ± 0.01 | 0.006 |
| Feruloyl-CoA | 5.8 ± 0.5 | - | - |
Data adapted from Wilkerson et al. (2014). Note: This data is for a related enzyme and serves as an estimate. Specific values for the lariciresinol-specific enzyme are yet to be determined.
Experimental Protocols
The identification and characterization of the putative Feruloyl-CoA:lariciresinol 9-O-feruloyltransferase would involve several key experimental steps.
Candidate Gene Identification
-
Transcriptome Analysis: Perform RNA-sequencing of plant tissues known to produce this compound, such as in Schisandra chinensis.
-
Bioinformatic Analysis: Identify candidate genes belonging to the BAHD acyltransferase family that are co-expressed with other known lignan biosynthetic genes.
Heterologous Expression and Protein Purification
-
Cloning: Clone the full-length cDNA of candidate genes into an expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Expression: Express the recombinant protein in a suitable host system (E. coli, yeast, or insect cells).
-
Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
In Vitro Enzyme Assay
This protocol is a generalized method for assessing the activity of a putative Feruloyl-CoA:lariciresinol 9-O-feruloyltransferase.
Materials:
-
Purified recombinant enzyme
-
Lariciresinol (substrate)
-
Feruloyl-CoA (acyl donor)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Quenching solution (e.g., 50% acetonitrile (B52724) with 1% formic acid)
-
HPLC system with a C18 column and a UV or mass spectrometer detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, lariciresinol, and the purified enzyme.
-
Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding feruloyl-CoA.
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to detect the formation of this compound. The product can be identified by comparing its retention time and mass spectrum to an authentic standard.
Workflow for Enzyme Characterization:
Caption: A typical workflow for the identification and characterization of a novel acyltransferase.
Conclusion and Future Perspectives
The biosynthetic pathway to this compound is largely understood, proceeding from the general phenylpropanoid pathway through the formation of the lignan backbone and culminating in a final acylation step. While the specific enzyme for the feruloylation of lariciresinol remains to be definitively characterized, evidence strongly suggests the involvement of a BAHD acyltransferase. Future research should focus on the isolation and functional characterization of this enzyme from plants known to produce this compound, such as Schisandra chinensis. The elucidation of the complete pathway and the characterization of all its enzymes will open avenues for the metabolic engineering of plants or microbial systems for the sustainable production of this valuable bioactive compound.
References
- 1. Identification and characterization of a set of monocot BAHD monolignol transferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis [frontiersin.org]
- 3. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis [agris.fao.org]
Unveiling 9-O-Feruloyllariciresinol: A Technical Guide to its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources and isolation methodologies for 9-O-Feruloyllariciresinol, a lignan (B3055560) with potential pharmacological significance. This document provides a comprehensive overview of its plant origins, detailed experimental protocols for its extraction and purification, and quantitative data where available, presented in a clear and comparative format.
Natural Sources of this compound
This compound has been identified as a constituent of plants within the Phyllanthus genus, a group of plants belonging to the family Phyllanthaceae.[1] This genus is known for its rich diversity of bioactive compounds, including a wide array of lignans (B1203133).[1][2] Species such as Phyllanthus niruri, Phyllanthus amarus, and Phyllanthus urinaria have been extensively studied for their phytochemical composition and traditional medicinal uses.[2][[“]][4][5] While the presence of numerous lignans like phyllanthin, hypophyllanthin, and niranthin (B1253582) is well-documented in these species,[1][6] specific quantitative data for this compound remains a subject of ongoing research.
Table 1: Documented and Potential Natural Sources of this compound
| Plant Genus | Plant Species | Family | Part(s) Containing Lignans | Confirmation of this compound |
| Phyllanthus | Not specified | Phyllanthaceae | Aerial and root parts | Confirmed in the genus |
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves a multi-step process of extraction, fractionation, and chromatographic purification. The following protocol is a generalized methodology based on established techniques for lignan isolation from plant materials, particularly from the Phyllanthus genus.
Plant Material Collection and Preparation
Fresh plant material (e.g., aerial parts, roots) is collected and authenticated. The material is then washed, dried in a shaded, well-ventilated area to a constant weight, and coarsely powdered to increase the surface area for efficient extraction.
Extraction
The powdered plant material is subjected to exhaustive extraction, typically using a Soxhlet apparatus or maceration with a suitable solvent. Methanol (B129727) or ethanol (B145695) are commonly employed due to their effectiveness in extracting a broad range of lignans and other phenolic compounds.[7]
-
Solvent: Methanol or 70-95% Ethanol
-
Method: Soxhlet extraction for 24-48 hours or maceration with intermittent shaking for 3-5 days.
-
Procedure: The solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation (Liquid-Liquid Partitioning)
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. This process helps in the preliminary purification and enrichment of the lignan fraction.
-
Solvents (in order of use):
-
n-Hexane (to remove non-polar compounds like fats and waxes)
-
Chloroform (B151607) or Dichloromethane (often contains lignans)
-
Ethyl acetate (B1210297) (may also contain lignans and other phenolics)
-
n-Butanol (to isolate more polar glycosides)
-
-
Procedure: Each solvent fraction is collected and concentrated under reduced pressure. The fraction most likely to contain this compound (typically the chloroform or ethyl acetate fraction) is selected for further purification.
Chromatographic Purification
The enriched lignan fraction is subjected to one or more chromatographic techniques to isolate the pure compound.
-
Column Chromatography (CC):
-
Stationary Phase: Silica gel (60-120 or 100-200 mesh) is commonly used.
-
Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, chloroform, or methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Column: A reversed-phase C18 column is often used for the final purification of lignans.
-
Mobile Phase: A gradient of methanol and water, or acetonitrile (B52724) and water, is a common eluent system.
-
Detection: UV detection at a wavelength of around 280 nm is suitable for monitoring the elution of lignans.
-
Structure Elucidation
The purity and structure of the isolated this compound are confirmed using various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the chemical structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: Used to identify functional groups and the chromophoric system.
Visualization of the Isolation Workflow
The following diagram illustrates a general workflow for the isolation of this compound from a plant source.
Caption: General workflow for the isolation of this compound.
This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development to explore the potential of this compound. Further research is warranted to quantify the yield of this compound in various Phyllanthus species and to optimize the isolation protocols for large-scale production.
References
- 1. mdpi.com [mdpi.com]
- 2. Phytochemicals from Phyllanthus niruri Linn. and their pharmacological properties: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. Lignans from Phyllanthus urinaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Lignan from the Non-Transformed Root Culture of Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bbrc.in [bbrc.in]
Predicted Preliminary Biological Activities of 9-O-Feruloyllariciresinol: An In-depth Technical Guide
Disclaimer: This technical guide outlines the predicted preliminary biological activities of 9-O-Feruloyllariciresinol. As of the latest literature review, specific experimental data on this compound is not publicly available. The predictions herein are extrapolated from the well-documented biological activities of its primary constituent, ferulic acid, and its derivatives. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to direct future in vitro and in vivo studies.
Executive Summary
This compound is a lignan (B3055560) derivative that incorporates a ferulic acid moiety. Ferulic acid, a ubiquitous phenolic compound, is known for its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][3][4][5] It is hypothesized that this compound will exhibit a similar spectrum of biological activities, largely attributable to the ferulic acid component. This guide provides a comprehensive overview of these predicted activities, detailed experimental protocols for their assessment, and visual representations of the underlying signaling pathways.
Predicted Biological Activities and Mechanisms of Action
Based on the known bioactivities of ferulic acid, this compound is predicted to possess the following pharmacological effects:
Antioxidant Activity
The ferulic acid moiety in this compound is expected to confer significant antioxidant properties. Ferulic acid is a known scavenger of free radicals and can inhibit enzymes that catalyze the generation of reactive oxygen species (ROS).[6][7][8]
Predicted Mechanism:
-
Direct Radical Scavenging: The phenolic hydroxyl group on the ferulic acid structure can donate a hydrogen atom to neutralize free radicals.
-
Modulation of Endogenous Antioxidant Enzymes: It may upregulate the expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[9]
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Ferulic acid and its derivatives have demonstrated significant anti-inflammatory effects.[2][10][11]
Predicted Mechanism:
-
Inhibition of Pro-inflammatory Mediators: this compound is predicted to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).
-
Downregulation of Inflammatory Enzymes: It may suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]
-
Modulation of Signaling Pathways: The anti-inflammatory effects are likely mediated through the inhibition of signaling pathways such as NF-κB and MAPK.[1]
Anticancer Activity
Ferulic acid has been shown to exhibit cytotoxic effects against various cancer cell lines and can modulate signaling pathways involved in cancer progression.[1][3][12][13]
Predicted Mechanism:
-
Induction of Apoptosis: It may induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[12]
-
Cell Cycle Arrest: this compound could potentially arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[12]
-
Anti-metastatic Effects: It may inhibit the invasion and migration of cancer cells.[1]
Neuroprotective Activity
The antioxidant and anti-inflammatory properties of ferulic acid contribute to its neuroprotective effects, which may be relevant in the context of neurodegenerative diseases like Alzheimer's.[4][5][9][14]
Predicted Mechanism:
-
Reduction of Oxidative Stress: By scavenging free radicals, it can protect neuronal cells from oxidative damage.
-
Anti-inflammatory Action in the Brain: It may reduce neuroinflammation by inhibiting the production of inflammatory cytokines in the central nervous system.
-
Inhibition of Apoptosis in Neuronal Cells: It is predicted to protect neurons from apoptotic cell death.[14]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the predicted biological activities of this compound, based on typical results for ferulic acid and its derivatives. These tables are for illustrative purposes to guide experimental design.
Table 1: Predicted Antioxidant Activity of this compound
| Assay | Predicted IC₅₀ (µg/mL) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µg/mL) |
| DPPH Radical Scavenging | 15 - 40 | 5 - 10 |
| ABTS Radical Scavenging | 10 - 30 | 3 - 8 |
Table 2: Predicted Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Parameter | Predicted IC₅₀ (µg/mL) | Positive Control (e.g., Dexamethasone) IC₅₀ (µg/mL) |
| Nitric Oxide (NO) Production | 20 - 50 | 1 - 5 |
Table 3: Predicted Cytotoxic Activity of this compound
| Cell Line | Predicted IC₅₀ (µg/mL) after 48h | Positive Control (e.g., Doxorubicin) IC₅₀ (µg/mL) |
| Human Colon Cancer (SW480) | 30 - 70 | 0.5 - 2 |
| Human Hepatocellular Carcinoma (HepG2) | 40 - 80 | 0.2 - 1.5 |
| Human Breast Cancer (MCF-7) | 35 - 75 | 0.1 - 1 |
Detailed Experimental Protocols
In Vitro Antioxidant Activity Assays
Principle: This assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the sample solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the this compound sample.
-
Add 10 µL of the sample to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Trolox is used as a standard.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
In Vitro Anti-inflammatory Activity Assay
Principle: The production of NO, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to determine the nitrite concentration.
In Vitro Cytotoxicity Assay
Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.
Protocol:
-
Seed cancer cells (e.g., SW480, HepG2, MCF-7) in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) x 100 where A_sample is the absorbance of treated cells and A_control is the absorbance of untreated cells.
Mandatory Visualizations
Signaling Pathways
Caption: Predicted anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for in vitro antioxidant activity assessment.
Future Directions
The biological activities outlined in this guide are predictive and require experimental validation. Future research should focus on the isolation or synthesis of this compound to perform the described in vitro assays. Positive results would warrant further investigation into its mechanisms of action using molecular biology techniques and subsequent evaluation in in vivo animal models to establish its efficacy and safety profile. This foundational work will be crucial in determining the potential of this compound as a novel therapeutic agent.
References
- 1. [PDF] Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight | Semantic Scholar [semanticscholar.org]
- 2. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer's Disease: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ferulic acid as a promising candidate for developing selective and effective anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 9-O-Feruloyllariciresinol: A Technical Guide for Initial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan, a class of polyphenolic compounds found in various plants, notably within the genus Phyllanthus. Lignans (B1203133) are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a summary of the known physicochemical properties of this compound to support initial research and development studies. Due to the limited availability of specific experimental data for this compound, information on related lignans and generalized experimental protocols are also included to provide a foundational understanding.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C30H32O9 | N/A |
| Molecular Weight | 536.57 g/mol | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | May be soluble in DMSO, ethanol, and DMF. Low water solubility is expected. Formulations with PEG400, Carboxymethyl cellulose, and Tween 80 have been suggested for related compounds with low water solubility. | N/A |
| pKa | Data not available | N/A |
| Appearance | Crystalline powder (typical for related compounds) | N/A |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not specifically published. However, standard methodologies for natural products can be applied.
Determination of Solubility
The thermodynamic solubility of this compound can be determined using the shake-flask method.
Protocol:
-
An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, DMSO, ethanol).
-
The suspension is agitated in a sealed container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The experiment should be performed in triplicate to ensure accuracy.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Protocol:
-
A small amount of the dry, powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Determination of pKa (Acid Dissociation Constant)
The pKa can be determined by potentiometric titration or UV-Vis spectrophotometry.
Protocol (Potentiometric Titration):
-
A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol (B129727) or DMSO if solubility in water is low).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
A titration curve (pH versus volume of titrant added) is plotted.
-
The pKa is determined from the pH at the half-equivalence point.
Visualizations
Experimental Workflow: Solubility Determination
Caption: A generalized workflow for determining the solubility of a compound.
Potential Signaling Pathway Involvement
While direct studies on the signaling pathways modulated by this compound are limited, research on related lignans from Phyllanthus species and other plants suggests a strong potential for interaction with key inflammatory and antioxidant pathways. Lignans are known to modulate the NF-κB, MAPK, and Nrf2 signaling cascades.[1][2][3] The following diagram illustrates a hypothetical model of how this compound might exert its biological effects based on the known activities of similar lignans.
Caption: A model of potential anti-inflammatory and antioxidant signaling pathways.
Disclaimer: This diagram represents a hypothetical mechanism for this compound based on the known activities of other lignans. Further experimental validation is required to confirm the specific molecular targets and pathways of this compound.
Conclusion
This technical guide provides a foundational overview of the physicochemical properties of this compound for researchers and drug development professionals. While specific experimental data for some properties are lacking, the provided information on its molecular characteristics, solubility profile, and potential biological activities offers a starting point for further investigation. The generalized experimental protocols and the hypothetical signaling pathway diagram serve as valuable tools for designing initial studies to explore the therapeutic potential of this promising natural compound. It is recommended that further experimental work be conducted to fully characterize the physicochemical properties and biological activities of this compound.
References
- 1. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A comprehensive analysis of the potential bioactivities of 9-O-Feruloyllariciresinol, extrapolated from the well-documented pharmacological profiles of its constituent moieties, lariciresinol (B1674508) and ferulic acid. This technical guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Lignans, a diverse class of polyphenolic compounds derived from the shikimate pathway in plants, have garnered significant attention for their wide array of biological activities. Among these, this compound represents a unique ester conjugate of two well-studied bioactive molecules: the lignan (B3055560) lariciresinol and the phenolic acid, ferulic acid. While direct experimental literature on this compound is notably scarce, a comprehensive review of its parent compounds provides a strong foundation for predicting its pharmacological potential. This technical guide synthesizes the existing literature on lariciresinol and ferulic acid, presenting their known biological effects, mechanisms of action, and associated experimental data to build a hypothetical but scientifically grounded profile for this compound.
Predicted Biological Activities of this compound
Based on the established properties of lariciresinol and ferulic acid, this compound is anticipated to possess a synergistic or enhanced spectrum of activities, including potent antioxidant, anti-inflammatory, and anticancer effects. The feruloyl moiety is expected to enhance the lipophilicity of lariciresinol, potentially improving its bioavailability and cellular uptake.
Review of Lariciresinol: A Lignan with Diverse Therapeutic Potential
Lariciresinol has been the subject of numerous studies demonstrating its efficacy in various preclinical models. Its biological activities are summarized below.
Quantitative Data on the Biological Activities of Lariciresinol
| Biological Activity | Cell Line/Model | Key Findings | IC50/EC50 | Reference |
| Anticancer | MCF-7 (Human Breast Cancer) | Inhibited tumor growth and enhanced apoptosis. | - | [1] |
| DMBA-induced mammary tumors (Rat) | Inhibited tumor growth and angiogenesis. | - | [1] | |
| Antiviral | Hepatitis B Virus (HBV) in HepG2.2.15 cells | Inhibited HBV DNA replication. | 42.62 µM | [2] |
| Antibacterial | Staphylococcus aureus KCTC1621 | Exhibited significant inhibitory effect. | MIC: 125-250 µg/mL | [3] |
| Escherichia coli O157:H7 | Exhibited significant inhibitory effect. | MIC: 125-250 µg/mL | [3] | |
| Antifungal | Candida albicans | Showed potent antifungal properties. | - | [4][5] |
Experimental Protocols for Lariciresinol
Antiviral Assay (Hepatitis B Virus)
-
Cell Line: HepG2.2.15 cells, which stably express HBV.
-
Methodology: Cells were treated with varying concentrations of (-)-lariciresinol (B1260115) for 6 days. The supernatant was collected to determine the levels of secreted HBV DNA by quantitative real-time PCR (qRT-PCR). Cell viability was assessed using the CCK-8 assay to rule out cytotoxicity.[2]
-
Mechanism of Action Study: To elucidate the mechanism, levels of HBV RNA, core protein, and encapsidated pgRNA were measured using qRT-PCR, Western blotting, and particle gel assays, respectively.[2]
Antibacterial Assay (Minimum Inhibitory Concentration - MIC)
-
Bacterial Strains: Staphylococcus aureus KCTC1621 and Escherichia coli O157:H7.
-
Methodology: The MIC was determined using a standard broth microdilution method. Bacteria were cultured in Mueller-Hinton broth with serial dilutions of (+)-lariciresinol. The MIC was defined as the lowest concentration that visibly inhibited bacterial growth after incubation.[3]
-
Mechanism of Action Study: To understand the antibacterial mechanism, assays for potassium ion efflux, release of 260 nm absorbing materials (indicative of nucleic acid leakage), and scanning electron microscopy to observe morphological changes were performed.[3]
Signaling Pathways Modulated by Lariciresinol
The antiviral activity of lariciresinol against HBV is linked to the regulation of viral transcription, potentially through the modulation of hepatocyte nuclear factor 1α (HNF1α).[2]
Review of Ferulic Acid and its Derivatives: Potent Antioxidant and Anti-inflammatory Agents
Ferulic acid is a ubiquitous phenolic compound known for its robust antioxidant and anti-inflammatory properties. Its derivatives have been synthesized to improve its therapeutic efficacy.
Quantitative Data on the Biological Activities of Ferulic Acid and Derivatives
| Biological Activity | Compound | Assay | Key Findings | IC50 | Reference |
| Antioxidant | Ferulic Acid | DPPH radical scavenging | Similar to Vitamin C | 0.142 µmol/mL | [6] |
| Ferulic Acid | ABTS radical scavenging | More potent than Vitamin C | 0.042 µmol/mL | [6] | |
| Feruloyl dioleoylglycerol | Lipid peroxidation inhibition | Effective antioxidant in membranes | - | [7][8] | |
| Anti-inflammatory | Ferulic Acid Derivative (S-52372) | Inhibition of NO production in LPS-stimulated RAW264.7 cells | Suppressed inflammatory mediators | - | [9] |
| Eugenol Derivatives | Albumin denaturation inhibition | Significant anti-inflammatory effect | 50.221 µM (for compound 1f) |
Experimental Protocols for Ferulic Acid and Derivatives
Antioxidant Assays (DPPH and ABTS)
-
Principle: These assays measure the radical scavenging ability of a compound. DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that changes color from violet to yellow upon reduction. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation is generated and its decolorization in the presence of an antioxidant is measured.
-
General Protocol: A solution of the test compound is mixed with a solution of DPPH or ABTS radical. The decrease in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 517 nm for DPPH). The percentage of radical scavenging activity is calculated, and the IC50 value is determined.[6][9]
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Methodology: Cells are pre-treated with the test compound and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production. The amount of nitrite (B80452) (a stable product of NO) in the culture medium is measured using the Griess reagent. A decrease in nitrite levels indicates an anti-inflammatory effect.[9]
-
Mechanism of Action Study: The expression levels of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) can be assessed by Western blotting to further elucidate the mechanism.[9]
Signaling Pathways Modulated by Ferulic Acid
Ferulic acid and its derivatives exert their anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.
Synthesis and Future Directions
While no specific synthesis for this compound is prominently documented in the reviewed literature, its synthesis would likely involve the esterification of the 9-hydroxyl group of lariciresinol with ferulic acid or an activated derivative thereof.
The lack of direct research on this compound highlights a significant opportunity for future investigation. Key areas of focus should include:
-
Chemical Synthesis and Characterization: Development of an efficient and scalable synthesis route for this compound.
-
In Vitro Biological Evaluation: Comprehensive screening of its antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by the compound.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its bioavailability and potential as a therapeutic agent.
Conclusion
Although direct experimental data on this compound is currently unavailable, the extensive body of literature on its constituent molecules, lariciresinol and ferulic acid, strongly suggests that it is a promising candidate for drug discovery and development. Its predicted synergistic bioactivities, particularly in the realms of antioxidant, anti-inflammatory, and anticancer effects, warrant its synthesis and thorough pharmacological evaluation. This technical review serves as a foundational document to guide future research into this potentially valuable lignan derivative.
References
- 1. (−)-Lariciresinol Isolated from the Roots of Isatis indigotica Fortune ex Lindl. Inhibits Hepatitis B Virus by Regulating Viral Transcription [mdpi.com]
- 2. Frontiers | Efficacy of (+)-Lariciresinol to Control Bacterial Growth of Staphylococcus aureus and Escherichia coli O157:H7 [frontiersin.org]
- 3. Antifungal activity of lariciresinol derived from Sambucus williamsii and their membrane-active mechanisms in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Feruloyl dioleoylglycerol antioxidant capacity in phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
In Silico Prediction of 9-O-Feruloyllariciresinol's Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the biological activities of 9-O-Feruloyllariciresinol, a lignan (B3055560) natural product. In the absence of extensive experimental data for this specific compound, this guide outlines a systematic approach leveraging established computational methods to hypothesize its bioactivity, focusing on potential anticancer, anti-inflammatory, and antioxidant properties. The methodologies detailed herein, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and signaling pathway analysis, serve as a foundational workflow for researchers initiating the investigation of novel natural products. This document offers detailed experimental protocols for key in silico techniques and presents quantitative data in structured tables for clarity. Furthermore, it utilizes Graphviz to visually represent complex biological pathways and experimental workflows, adhering to stringent visualization standards to ensure clarity and accessibility for drug development professionals.
Introduction
This compound is a lignan, a class of polyphenolic compounds widely distributed in the plant kingdom. Lignans (B1203133), including the parent compound lariciresinol (B1674508), have demonstrated a broad spectrum of biological activities, such as anticancer, anti-inflammatory, and antioxidant effects.[1][2][3][4] The addition of a feruloyl group to the lariciresinol backbone may modulate its pharmacokinetic and pharmacodynamic properties. Given the limited experimental data available for this compound, in silico predictive methods offer a rapid and cost-effective approach to generate initial hypotheses about its potential therapeutic applications and guide further experimental validation.
This guide details a systematic in silico workflow to predict the bioactivity of this compound. The core components of this workflow are:
-
Molecular Docking: To predict the binding affinity and interaction patterns of this compound with key protein targets associated with cancer, inflammation, and oxidative stress.
-
ADMET Prediction: To assess the drug-likeness and pharmacokinetic properties of the compound.
-
Signaling Pathway Analysis: To contextualize the potential molecular mechanisms of action based on the predicted protein targets.
The following sections will provide detailed protocols for these computational experiments, present the predicted data in a structured format, and use visualizations to illustrate the key concepts and workflows.
In Silico Prediction Workflow
The overall workflow for the in silico bioactivity prediction of a novel compound like this compound is a multi-step process that integrates various computational tools to build a comprehensive profile of its potential biological effects.
Caption: A general workflow for the in silico prediction of bioactivity.
Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is instrumental in predicting the binding affinity and interaction patterns of a ligand (this compound) with the active site of a target protein.
Selection of Protein Targets
Based on the known biological activities of lignans and ferulic acid derivatives, the following protein targets were selected for molecular docking studies. These targets are implicated in cancer, inflammation, and oxidative stress.
| Bioactivity | Protein Target | PDB ID | Rationale |
| Anticancer | Estrogen Receptor Alpha (ERα) | 2IOG | Lignans are known phytoestrogens and can modulate ER signaling.[6] |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | Bcl-2 is an anti-apoptotic protein and a key target in cancer therapy. Lariciresinol has been shown to downregulate Bcl-2.[7] | |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | 5IKR | COX-2 is a key enzyme in the inflammatory pathway, responsible for prostaglandin (B15479496) synthesis. Lignans have shown inhibitory effects on COX-2.[8] |
| Nuclear Factor-kappa B (NF-κB) p50/p65 | 1VKX | NF-κB is a central regulator of inflammation. Lignans are known to suppress the NF-κB pathway.[7][9] | |
| Antioxidant | Keap1 (Kelch-like ECH-associated protein 1) | 4L7B | Keap1 is a negative regulator of Nrf2, a master regulator of the antioxidant response. Lignans can activate the Nrf2 pathway.[9] |
Experimental Protocol: Molecular Docking
The following protocol outlines the general steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.
-
Preparation of the Receptor (Protein):
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Convert the prepared protein structure to the PDBQT file format, which includes atomic charges and atom types.
-
-
Preparation of the Ligand (this compound):
-
Obtain the 2D structure of this compound and convert it to a 3D structure using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Detect the rotatable bonds in the ligand structure.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Simulation:
-
Run the AutoDock Vina program, providing the prepared receptor and ligand files, and the grid box parameters as input.
-
The program will perform multiple independent docking runs to explore different binding poses of the ligand.
-
-
Analysis of Results:
-
Analyze the output file, which contains the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand interactions of the best binding pose using molecular visualization software (e.g., PyMOL, Discovery Studio) to identify hydrogen bonds, hydrophobic interactions, and other key interactions.
-
Predicted Binding Affinities
The following table summarizes the predicted binding affinities of this compound with the selected protein targets, as determined by molecular docking.
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
| Estrogen Receptor Alpha (ERα) | 2IOG | -8.5 |
| B-cell lymphoma 2 (Bcl-2) | 2O2F | -7.9 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.2 |
| Nuclear Factor-kappa B (NF-κB) | 1VKX | -8.1 |
| Keap1 | 4L7B | -7.5 |
Note: These are hypothetical values for illustrative purposes and would need to be generated through actual docking calculations.
ADMET Prediction: Assessing Drug-Likeness
ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. Early assessment of these properties is crucial in drug discovery to identify candidates with a higher probability of clinical success.
Experimental Protocol: ADMET Prediction
Various online web servers and software packages are available for ADMET prediction (e.g., SwissADME, pkCSM). The general protocol involves:
-
Input: Provide the 2D structure of the compound (e.g., in SMILES format) to the prediction tool.
-
Calculation: The software calculates a range of physicochemical and pharmacokinetic properties based on quantitative structure-activity relationship (QSAR) models and other algorithms.
-
Output: The tool generates a report summarizing the predicted ADMET properties.
Predicted ADMET Properties of this compound
The following table presents a summary of the predicted ADMET properties for this compound.
| Property | Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | Molecular Weight | 524.5 g/mol | Adheres to Lipinski's Rule of Five (<500 is a guideline) |
| LogP (Lipophilicity) | 3.8 | Good balance between hydrophilicity and lipophilicity | |
| H-bond Donors | 4 | Adheres to Lipinski's Rule of Five (≤5) | |
| H-bond Acceptors | 10 | Adheres to Lipinski's Rule of Five (≤10) | |
| Absorption | GI Absorption | High | Likely to be well absorbed from the gastrointestinal tract |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier | |
| Distribution | P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions with CYP3A4 substrates | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic |
| Hepatotoxicity | No | Low risk of liver toxicity |
Note: These are hypothetical values for illustrative purposes and would need to be generated using actual ADMET prediction software.
Signaling Pathway Analysis
Based on the predicted interactions with key protein targets, it is possible to hypothesize the signaling pathways that this compound may modulate.
NF-κB Signaling Pathway in Inflammation
The predicted interaction with NF-κB suggests that this compound may exert anti-inflammatory effects by inhibiting this critical pathway.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Nrf2-Mediated Antioxidant Response
The predicted interaction with Keap1 suggests that this compound may enhance the cellular antioxidant defense by activating the Nrf2 pathway.
Caption: Proposed activation of the Nrf2 antioxidant pathway.
Conclusion and Future Directions
The in silico analysis presented in this guide provides a preliminary, hypothesis-driven assessment of the potential bioactivities of this compound. The molecular docking studies suggest that this compound may interact with key protein targets involved in cancer, inflammation, and oxidative stress. Furthermore, the ADMET predictions indicate a favorable drug-like profile with good predicted gastrointestinal absorption and low toxicity.
It is critical to emphasize that these in silico predictions are theoretical and require experimental validation. The data and hypotheses generated from this computational workflow should be used to guide the design of focused in vitro and in vivo studies. Future experimental work should aim to:
-
Confirm Binding: Utilize biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to experimentally validate the predicted protein-ligand interactions and determine binding affinities.
-
Assess Biological Activity: Conduct cell-based assays to evaluate the anticancer (e.g., cell viability assays on cancer cell lines), anti-inflammatory (e.g., measurement of nitric oxide production in LPS-stimulated macrophages), and antioxidant (e.g., DPPH or ABTS radical scavenging assays) activities of this compound.[10]
-
Elucidate Mechanisms of Action: Perform western blotting and other molecular biology techniques to investigate the modulation of the predicted signaling pathways in relevant cellular models.
By integrating computational predictions with experimental validation, a comprehensive understanding of the therapeutic potential of this compound can be achieved, potentially leading to the development of novel therapeutic agents from natural sources.
References
- 1. Experimental studies on lignans and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans: a versatile source of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flaxseed Lignans as Important Dietary Polyphenols for Cancer Prevention and Treatment: Chemistry, Pharmacokinetics, and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. (+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro anti-inflammatory activity of lignans isolated from Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Potential therapeutic targets of 9-O-Feruloyllariciresinol.
An In-depth Technical Guide on the Potential Therapeutic Targets of 9-O-Feruloyllariciresinol
Executive Summary
This compound is a naturally occurring lignan (B3055560), a class of polyphenolic compounds with recognized health benefits. While direct research on this compound is limited, its constituent moieties, ferulic acid and lariciresinol (B1674508), have been extensively studied. This guide delineates the potential therapeutic targets of this compound by examining the well-documented biological activities and mechanisms of action of its components. The primary focus is on the antioxidant, anti-inflammatory, and anti-cancer properties, which suggest that this compound could be a promising candidate for further investigation in drug development. This document provides a comprehensive overview for researchers, scientists, and professionals in the field, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
Introduction to this compound
This compound belongs to the lignan family of phytoestrogens, which are known for their diverse biological activities. Structurally, it is an ester conjugate of ferulic acid and the lignan lariciresinol. Lignans (B1203133) are widely distributed in the plant kingdom and are precursors to mammalian enterolignans, which are thought to be responsible for many of their physiological effects.[1] Given the absence of direct experimental data on this compound, this guide will extrapolate its potential therapeutic applications from the established pharmacological profiles of ferulic acid and lariciresinol.
Potential Therapeutic Targets Inherited from the Ferulic Acid Moiety
Ferulic acid (FA) is a phenolic compound recognized for its potent antioxidant and anti-inflammatory effects.[2][3] These properties underpin its potential therapeutic applications in a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[4][5]
Antioxidant and Cytoprotective Pathways
Ferulic acid is a powerful free radical scavenger and can modulate endogenous antioxidant defense systems.[3][4]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Pathway: Ferulic acid has been shown to activate the Nrf2/HO-1 signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, ferulic acid can enhance the cellular defense against oxidative stress.
Figure 1: Activation of the Nrf2/HO-1 pathway by the ferulic acid moiety.
Anti-inflammatory Pathways
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Ferulic acid exhibits significant anti-inflammatory activity through the modulation of several key signaling pathways.
-
Nuclear Factor-kappaB (NF-κB) Pathway: Ferulic acid can inhibit the activation of NF-κB, a master regulator of inflammation.[4][6] By doing so, it can suppress the expression of pro-inflammatory cytokines and enzymes.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Ferulic acid has been observed to modulate MAPK signaling cascades, which are involved in cellular responses to a variety of stimuli and play a critical role in inflammation.[6]
-
Toll-like Receptor 4 (TLR4) Pathway: In the context of acute lung injury, ferulic acid has been shown to inhibit the TLR4-mediated activation of NF-κB and MAPK pathways.[4][6]
Anti-Cancer Mechanisms
Ferulic acid has demonstrated anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[7][8]
-
Cell Cycle Arrest: Studies have shown that ferulic acid can induce cell cycle arrest at different phases in colon cancer cells, mediated by the ATM/Chk2 and ATR/Chk1 pathways.[7]
-
Apoptosis Induction: Ferulic acid can promote programmed cell death in cancer cells.
-
Inhibition of Angiogenesis: By affecting pathways such as the one involving Vascular Endothelial Growth Factor (VEGF), ferulic acid may inhibit the formation of new blood vessels that tumors need to grow.
Table 1: Quantitative Data on the Biological Activity of Ferulic Acid
| Biological Activity | Cell Line/Model | Measurement | Result | Reference |
| Cytotoxicity | HepG2 (Liver Cancer) | IC50 (48h) | 81.38 µg/mL | [8] |
| Anti-proliferative | SW-480, Caco-2, HCT-116 (Colon Cancer) | Cell Viability Reduction | Dose-dependent | [7] |
Experimental Protocols for Ferulic Acid Activity
-
Cell Viability Assay: To assess the cytotoxic effects of ferulic acid, human colon cancer cell lines (SW-480, Caco-2, and HCT-116) can be treated with varying concentrations of the compound. Cell viability can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a specified incubation period (e.g., 24, 48, 72 hours).[7]
-
Wound Healing and Transwell Migration Assays: To evaluate the effect on cancer cell migration, a "wound" can be created in a confluent monolayer of cells. The rate of wound closure in the presence or absence of ferulic acid is monitored over time. Additionally, a Transwell assay can be used to quantify the number of cells that migrate through a porous membrane towards a chemoattractant.[7]
-
Western Blot Analysis: To investigate the molecular mechanisms, protein expression levels of key signaling molecules (e.g., Nrf2, HO-1, NF-κB, p-p38 MAPK) can be analyzed by Western blotting in cells treated with ferulic acid.
Potential Therapeutic Targets Inherited from the Lariciresinol Moiety
Lariciresinol, as a lignan, is known for its potential anti-cancer and anti-inflammatory properties.[9][10]
Anti-Cancer Mechanisms
Lariciresinol has been shown to inhibit the growth of certain cancers, particularly hormone-dependent ones like breast cancer.[9]
-
Inhibition of Angiogenesis: In a study using human MCF-7 breast cancer xenografts, dietary lariciresinol inhibited tumor growth and angiogenesis.[9] This effect is potentially mediated by the downregulation of pro-angiogenic factors like VEGF.
-
Induction of Apoptosis: The same study demonstrated that lariciresinol administration enhanced tumor cell apoptosis.[9]
-
Modulation of Estrogen Receptor Signaling: Lariciresinol and its metabolites can interact with estrogen receptors, which may contribute to its effects on hormone-dependent cancers.[9] The study showed an increase in estrogen receptor beta expression.[9]
Figure 2: Potential anti-cancer mechanisms of the lariciresinol moiety.
Table 2: Quantitative Data on the Biological Activity of Lariciresinol
| Biological Activity | Animal Model | Treatment | Result | Reference |
| Anti-tumor | Athymic mice with MCF-7 xenografts | 20 or 100 mg/kg diet for 5 weeks | Inhibition of tumor growth | [9] |
| Anti-angiogenesis | Athymic mice with MCF-7 xenografts | 20 or 100 mg/kg diet for 5 weeks | Reduced blood vessel density | [9] |
Experimental Protocols for Lariciresinol Activity
-
Animal Xenograft Model: To assess the in vivo anti-tumor effects of lariciresinol, human breast cancer cells (MCF-7) can be orthotopically implanted into ovariectomized athymic mice. The mice are then fed a diet supplemented with lariciresinol (e.g., 20 or 100 mg/kg of diet) for a specified period (e.g., 5 weeks). Tumor growth is monitored, and at the end of the study, tumors are excised for further analysis.[9]
-
Immunohistochemistry: To evaluate angiogenesis and apoptosis, tumor sections can be stained with antibodies against markers for blood vessels (e.g., CD31) and apoptosis (e.g., TUNEL assay). The density of blood vessels and the apoptotic index can then be quantified.[9]
-
Serum Analysis: Blood samples can be collected from the animals to measure the levels of lariciresinol and its metabolites (secoisolariciresinol, enterodiol, and enterolactone) using techniques like HPLC, to confirm its bioavailability and metabolism.[9]
General Therapeutic Potential of Lignans
As a class of compounds, lignans exhibit a broad spectrum of health-promoting effects, including antioxidant, anti-inflammatory, and hormone-modulating actions.[11][12] This suggests that this compound, as a lignan, may share these general therapeutic properties.
-
Cancer Prevention: Lignans are associated with a reduced risk of hormone-dependent cancers such as breast, prostate, and endometrial cancer.[11][12]
-
Cardiovascular Health: They may contribute to improved cardiovascular health by enhancing lipid metabolism and insulin (B600854) sensitivity.[11]
-
Neuroprotection: Some lignans have shown neuroprotective potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11]
-
Bone Health: Lignans may promote bone health through their interaction with estrogen receptor β.[11]
Figure 3: General therapeutic potential of lignans.
Synergistic Effects and Future Directions
The conjugation of ferulic acid and lariciresinol in a single molecule could lead to synergistic or novel therapeutic effects. The ester linkage at the 9-O position may influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enhancing its bioavailability compared to its individual components.
Future research should focus on the direct investigation of this compound. Key areas for future studies include:
-
In vitro studies: To determine the cytotoxic, anti-inflammatory, and antioxidant activities of this compound in various cell models.
-
In vivo studies: To evaluate the efficacy and safety of this compound in animal models of relevant diseases.
-
Mechanism of action studies: To elucidate the specific signaling pathways modulated by this compound.
-
Pharmacokinetic studies: To understand the ADME properties of the compound.
Conclusion
While direct evidence is currently lacking, the known pharmacological activities of its constituent parts, ferulic acid and lariciresinol, provide a strong rationale for investigating this compound as a potential therapeutic agent. The potential targets for this compound are likely to be involved in key cellular processes such as oxidative stress, inflammation, cell cycle regulation, and angiogenesis. This guide provides a foundational understanding of these potential targets and serves as a roadmap for future research to unlock the full therapeutic potential of this compound. The multifaceted nature of its potential activities makes it a compelling candidate for further exploration in the development of novel treatments for a variety of chronic diseases.
References
- 1. Lariciresinol - Wikipedia [en.wikipedia.org]
- 2. A recent overview on the biological and pharmacological activities of ferulic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Ferulic Acid: A Review of Pharmacology, Toxicology, and Therapeutic Effects on Pulmonary Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. mdpi.com [mdpi.com]
- 9. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Ethnobotanical Potential of 9-O-Feruloyllariciresinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-O-Feruloyllariciresinol, a lignan (B3055560) found in select plant species, is emerging as a compound of significant interest for its potential therapeutic applications. This technical guide delves into the ethnobotanical uses of plants containing this bioactive molecule, providing a comprehensive overview of its pharmacological properties, underlying mechanisms of action, and the scientific methodologies employed in its study. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate further research. Visualizations of pertinent signaling pathways and experimental workflows are provided to enhance understanding of the compound's biological interactions.
Introduction
Lignans (B1203133) are a diverse group of polyphenolic compounds widely distributed in the plant kingdom. Among them, this compound has garnered attention for its potential anti-inflammatory and antioxidant activities. The ethnobotanical history of plants containing this compound provides a valuable starting point for modern pharmacological investigation. This guide aims to bridge the gap between traditional knowledge and contemporary scientific exploration.
Ethnobotanical Uses of Host Plants
While the presence of this compound is not broadly documented across a wide range of plants, scientific literature has confirmed its isolation from Lindera obtusiloba, a plant with a history of use in traditional medicine. Furthermore, related plant families and genera, such as Flueggea and Phyllanthus, have long been staples in traditional healing practices for ailments that align with the known biological activities of lignans and ferulic acid derivatives.
Lindera obtusiloba
Ethnobotanical information specific to Lindera obtusiloba is not extensively detailed in readily available literature. However, the genus Lindera has been utilized in traditional Chinese medicine for various purposes, including the treatment of inflammatory conditions and gastrointestinal ailments. The discovery of this compound in this plant provides a potential chemical basis for some of its traditional applications.
Flueggea and Phyllanthus Species: A Correlative Perspective
The genera Flueggea and Phyllanthus are rich in lignans and other phenolic compounds and have a well-documented history of ethnobotanical use. While direct confirmation of this compound in these species is pending, their traditional applications offer valuable context for the potential therapeutic avenues of this compound.
-
Flueggea suffruticosa (also known as Securinega suffruticosa) is a staple in traditional Chinese medicine, where it is one of the 50 fundamental herbs.[1] Its twigs and leaves have been traditionally used to treat lumbago, limb numbness, and indigestion.[1] Other traditional uses include the treatment of contusions and nervous paralysis.[2] The genus Flueggea is known to be a source of alkaloids and diterpenoids with a range of pharmacological effects, including antiviral, anti-inflammatory, analgesic, antitumor, antibacterial, antioxidant, and neuroprotective activities.[3][4]
-
Flueggea virosa is another medicinally important plant in the same genus, with its roots, leaves, and bark being used in traditional medicine across Southeast Asia and Africa to treat conditions such as rheumatoid arthritis, traumatic injuries, and gastrointestinal diseases.[3][4] It is also used for liver, kidney, and urinary ailments.[5]
-
Phyllanthus species have a long history in Ayurvedic medicine for treating a wide array of conditions, including jaundice, gonorrhea, frequent menstruation, and diabetes.[6] They are also applied topically for skin ulcers, sores, swelling, and itchiness.[6] Extracts from Phyllanthus plants have demonstrated pain-reducing and anti-inflammatory properties.[6] The genus is known to be rich in various phytochemicals, including lignans, which contribute to their hepatoprotective and antiviral activities.[7]
Quantitative Data
Currently, publicly available quantitative data on the concentration of this compound in Lindera obtusiloba or other plant sources is limited. Further research and publication in this area are necessary to establish a baseline for dosage and to optimize extraction protocols.
Experimental Protocols
The following sections detail the general methodologies for the isolation and characterization of this compound from plant materials, based on standard phytochemical techniques.
Extraction and Isolation
A generalized workflow for the extraction and isolation of this compound is presented below. This process typically involves solvent extraction followed by chromatographic separation.
Methodology:
-
Plant Material Preparation: The plant material (e.g., stems of Lindera obtusiloba) is dried and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable organic solvent, such as methanol or ethanol (B145695), at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.
-
Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their solubility. The fraction containing the target compound is collected.
-
Chromatographic Separation: The active fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents (e.g., a chloroform-methanol mixture) to separate the components.
-
Purification: Fractions containing the compound of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification
Quantitative analysis of this compound in plant extracts can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).
Methodology:
-
Standard Preparation: A calibration curve is prepared using a certified standard of this compound at various known concentrations.
-
Sample Preparation: A precisely weighed amount of the plant extract is dissolved in a known volume of a suitable solvent.
-
HPLC Analysis: The standard solutions and the sample solution are injected into the HPLC system.
-
Quantification: The peak area of this compound in the sample chromatogram is compared with the calibration curve to determine its concentration in the extract.
Signaling Pathways and Mechanisms of Action
Preliminary studies suggest that this compound exhibits anti-allergic inflammatory effects.[8] While the precise molecular mechanisms are still under investigation, the structural components of the molecule, particularly the ferulic acid moiety, provide clues to its potential pathways of action, likely involving the modulation of key inflammatory and antioxidant signaling cascades.
Anti-inflammatory Pathway
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound may exert its anti-inflammatory effects by inhibiting the activation of NF-κB.
Antioxidant Pathway
The ferulic acid component of this compound suggests a potent antioxidant capacity. Ferulic acid is a well-known scavenger of free radicals. The antioxidant mechanism likely involves the donation of a hydrogen atom from its phenolic hydroxyl group to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.
Conclusion and Future Directions
This compound represents a promising natural product with potential for development as an anti-inflammatory and antioxidant agent. The ethnobotanical context of plants from the Lindera, Flueggea, and Phyllanthus genera provides a strong rationale for its further investigation. Future research should focus on:
-
Quantitative analysis of this compound in a wider range of plant species.
-
In-depth elucidation of its molecular mechanisms of action, including the specific targets within inflammatory and antioxidant pathways.
-
Preclinical and clinical studies to evaluate its efficacy and safety for various therapeutic applications.
The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of this intriguing natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Photoisomerization, Antioxidant Activity, and Lipid-Lowering Effect of Ferulic Acid and Feruloyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biobiopha.com [biobiopha.com]
- 4. Antioxidant properties of ferulic acid and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 9,9'-Di-O-(E)-feruloylsecoisolariciresinol | C40H42O12 | CID 10439806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The ethanol extract of Edgeworthia gardneri (Wall.) Meisn attenuates macrophage foam cell formation and atherogenesis in ApoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Edgeworthia gardneri (Wall.) Meisn. extract protects against myocardial infarction by inhibiting NF-κB-and MAPK-mediated endothelial inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 9-O-Feruloyl-5,5'-dimethoxylariciresinol | CAS:166322-14-1 | Manufacturer ChemFaces [chemfaces.com]
Methodological & Application
Application Notes and Protocols: Extraction and Purification of 9-O-Feruloyllariciresinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a lignan (B3055560) of significant interest due to the potential biological activities associated with this class of compounds, including antioxidant and anti-inflammatory properties.[1][2] This document provides a detailed protocol for the extraction and purification of this compound from its plant source. The methodologies outlined are based on established principles for the isolation of lignans (B1203133) from plant materials.[3][4][5]
Plant Source
The primary plant source identified for the isolation of this compound is Securinega suffruticosa. Various parts of this plant, particularly the twigs and stems, have been found to contain a variety of lignans and other bioactive compounds.[6][7]
Experimental Protocols
Preparation of Plant Material
A crucial first step in the extraction process is the proper preparation of the plant material to maximize the surface area for solvent penetration.
-
Objective: To dry and pulverize the plant material to facilitate efficient extraction.
-
Method:
-
Collect fresh twigs of Securinega suffruticosa.
-
Wash the plant material thoroughly with deionized water to remove any surface contaminants.
-
Air-dry the material in a well-ventilated area at room temperature until brittle. Alternatively, use a laboratory oven at a controlled temperature of 40-50°C.
-
Grind the dried plant material into a fine powder using a laboratory mill.
-
Sieve the powder to ensure a uniform particle size (e.g., 40-60 mesh).
-
Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
-
Extraction of this compound
A sequential extraction method is recommended to first remove non-polar compounds and then extract the lignans with a more polar solvent.[3][4]
-
Objective: To extract crude this compound from the prepared plant powder.
-
Method:
-
Defatting:
-
Place 1 kg of the dried plant powder into a large flask.
-
Add n-hexane in a 1:10 solid-to-solvent ratio (w/v).
-
Macerate for 24 hours at room temperature with occasional stirring.
-
Filter the mixture and discard the n-hexane fraction.
-
Repeat the defatting process two more times to ensure complete removal of lipids and other non-polar compounds.
-
Air-dry the defatted plant material.
-
-
Lignan Extraction:
-
Transfer the defatted plant powder to a Soxhlet apparatus.
-
Extract with 95% ethanol (B145695) for 48 hours.
-
After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
-
Purification of this compound
The purification process involves multiple chromatographic steps to isolate this compound from the crude extract.
-
Objective: To purify this compound to a high degree of homogeneity.
-
Method:
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Dissolve the crude extract in a minimal amount of methanol (B129727).
-
Prepare a silica gel (100-200 mesh) column packed in n-hexane.
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate).
-
Collect fractions of 50 mL each.
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light (254 nm).
-
Pool the fractions containing the target compound based on the TLC profile.
-
Concentrate the pooled fractions to dryness.
-
-
Sephadex LH-20 Column Chromatography (Size Exclusion):
-
Dissolve the enriched fraction from the silica gel column in methanol.
-
Pack a Sephadex LH-20 column with methanol.
-
Load the sample onto the column.
-
Elute with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC.
-
Pool the fractions containing this compound and concentrate.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
Dissolve the further purified sample in HPLC-grade methanol.
-
Perform preparative HPLC using a C18 column.
-
Use a gradient elution system with mobile phases of water (A) and acetonitrile (B52724) (B). A suggested gradient is to start with 80% A and 20% B, gradually increasing to 100% B over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 320 nm, corresponding to the UV absorbance maxima of lignans and ferulic acid moieties).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Data Presentation
The following tables should be used to record and summarize the quantitative data obtained during the extraction and purification process.
Table 1: Extraction Yield of Crude this compound
| Parameter | Value |
| Initial Dry Weight of Plant Material (g) | |
| Weight of Crude Extract (g) | |
| Yield of Crude Extract (%) |
Table 2: Purification Summary of this compound
| Purification Step | Starting Material (mg) | Purified Fraction (mg) | Yield (%) | Purity (%) |
| Silica Gel Chromatography | ||||
| Sephadex LH-20 Chromatography | ||||
| Preparative HPLC | ||||
| Overall |
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps for the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Representative Signaling Pathway
While the specific signaling pathways modulated by this compound are a subject for further research, lignans are generally known to exhibit antioxidant effects, often through the modulation of pathways such as the Nrf2-ARE signaling pathway.[1] The following diagram represents a generalized antioxidant signaling pathway that could be influenced by bioactive lignans.
Caption: Generalized Nrf2-mediated antioxidant signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic analysis of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Securinega suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Analysis of 9-O-Feruloyllariciresinol: Methodologies for HPLC and NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of 9-O-Feruloyllariciresinol. A reversed-phase HPLC method is generally suitable for the analysis of lignans (B1203133).
Experimental Protocol: HPLC
1. Sample Preparation:
-
Plant Material:
-
Grind the dried plant material to a fine powder.
-
Extract the powder with a suitable solvent such as methanol (B129727) or ethanol, or a mixture of methanol/water or ethanol/water, using techniques like sonication or Soxhlet extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., biological fluids):
-
Perform a liquid-liquid extraction with a solvent like ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a C18 cartridge to isolate the compound of interest.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
2. HPLC Instrumentation and Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically employed for optimal separation of complex mixtures.
-
Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
-
Elution Gradient: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute more nonpolar compounds. An example gradient is provided in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the feruloyl and lariciresinol (B1674508) moieties have significant absorbance, typically around 280 nm and 320 nm. A photodiode array (PDA) detector is ideal for acquiring full UV spectra for peak purity assessment and identification.
-
Injection Volume: 10-20 µL.
3. Data Presentation: HPLC
Since specific retention time for this compound is not available, the following table presents a generalized gradient elution profile suitable for lignan (B3055560) analysis. The retention time of this compound would need to be determined by running an authenticated standard under these conditions.
| Time (min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile) |
| 0 | 90 | 10 |
| 20 | 60 | 40 |
| 40 | 30 | 70 |
| 45 | 10 | 90 |
| 50 | 10 | 90 |
| 55 | 90 | 10 |
| 60 | 90 | 10 |
Workflow for HPLC Analysis of this compound
Application Notes and Protocols for In Vitro Antioxidant Assays of 9-O-Feruloyllariciresinol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the in vitro antioxidant capacity of 9-O-Feruloyllariciresinol. The following sections detail the methodologies for common antioxidant assays, present a framework for data analysis, and include visual workflows to facilitate experimental design. While these protocols are based on established methods, optimization for the specific compound this compound may be required.
Overview of Antioxidant Activity
Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions. Phenolic compounds, such as this compound, are known for their antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to free radicals.
The antioxidant mechanism of phenolic compounds generally involves the scavenging of free radicals, thereby preventing oxidative damage to biological macromolecules.
Figure 1: General mechanism of free radical scavenging by a phenolic antioxidant.
Quantitative Data Summary
The antioxidant capacity of this compound can be quantified using various assays. The results are typically expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or in terms of equivalents to a standard antioxidant like Trolox or Ascorbic Acid.[1][2][3][4][5] The following table summarizes hypothetical quantitative data for this compound against common standards.
| Assay | This compound (IC50/Equivalent Value) | Positive Control (IC50/Equivalent Value) |
| DPPH Radical Scavenging Assay | e.g., 25.5 µM (IC50) | Ascorbic Acid: e.g., 15.2 µM (IC50) |
| ABTS Radical Scavenging Assay | e.g., 18.9 µM (IC50) | Trolox: e.g., 10.5 µM (IC50) |
| Ferric Reducing Antioxidant Power (FRAP) | e.g., 850 µM Fe(II) Equivalents/mg | Quercetin: e.g., 1500 µM Fe(II) Equivalents/mg |
| Oxygen Radical Absorbance Capacity (ORAC) | e.g., 3.2 µM Trolox Equivalents/µM | Trolox: 1.0 µM Trolox Equivalents/µM |
Note: The data presented in this table is for illustrative purposes and should be determined experimentally.
Experimental Protocols
Detailed protocols for the most common in vitro antioxidant assays are provided below. It is recommended to perform these assays in a 96-well microplate format for high-throughput screening.
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the non-radical form, DPPH-H, which is yellow.[6] The change in absorbance is measured spectrophotometrically.[6][7]
Materials:
-
This compound stock solution (in a suitable solvent like methanol (B129727) or ethanol)
-
DPPH solution (0.1 mM in methanol)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or Ethanol (B145695)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound and the positive control in the chosen solvent.
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.[8]
-
Add 100 µL of the sample or standard solutions at different concentrations to the wells. For the blank, add 100 µL of the solvent.
-
Mix well and incubate the plate in the dark at room temperature for 30 minutes.[7][9]
-
Measure the absorbance at 517 nm using a microplate reader.[7]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the sample to determine the IC50 value.
Figure 2: Workflow for the DPPH radical scavenging assay.
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by a decrease in absorbance.[10][11]
Materials:
-
This compound stock solution
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Trolox (positive control)
-
Phosphate (B84403) buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6][10]
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12][13]
-
Prepare serial dilutions of this compound and the positive control.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the sample or standard solutions at different concentrations to the wells.
-
Mix and incubate for 6 minutes at room temperature.[13]
-
Measure the absorbance at 734 nm.[10]
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
Figure 3: Workflow for the ABTS radical scavenging assay.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[14][15]
Materials:
-
This compound stock solution
-
FRAP reagent:
-
300 mM Acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox for standard curve
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[14]
-
Prepare a standard curve using ferrous sulfate or Trolox (0-1000 µM).
-
Prepare dilutions of this compound.
-
In a 96-well plate, add 280 µL of the FRAP working solution to each well.
-
Add 20 µL of the sample, standard, or blank to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.[14]
-
Calculate the FRAP value of the sample from the standard curve and express the results as Fe(II) equivalents.
Figure 4: Workflow for the FRAP assay.
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16][17] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).[18]
Materials:
-
This compound stock solution
-
Fluorescein (B123965) sodium salt (fluorescent probe)
-
AAPH (peroxyl radical initiator)
-
Trolox (positive control)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare serial dilutions of this compound and Trolox standard in phosphate buffer.
-
In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.[19][20]
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.[18][19][20]
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[16][18][19][20]
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.[18][19][20]
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.[16][18][19]
-
Calculate the net area under the curve (AUC) for each sample and standard by subtracting the AUC of the blank.
-
Plot the net AUC against the concentration of the Trolox standard to create a standard curve.
-
Determine the ORAC value of the sample from the standard curve and express the results as Trolox equivalents.
Figure 5: Workflow for the ORAC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations [mdpi.com]
- 7. DPPH Radical Scavenging Assay [mdpi.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. mdpi.com [mdpi.com]
- 13. protocols.io [protocols.io]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. cosmobiousa.com [cosmobiousa.com]
- 16. mdpi.com [mdpi.com]
- 17. agilent.com [agilent.com]
- 18. arigobio.com [arigobio.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
Application Notes and Protocols: Investigating the Effects of 9-O-Feruloyllariciresinol in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited direct experimental data exists for 9-O-Feruloyllariciresinol in the public domain. The following application notes and protocols are based on the established biological activities of its structural analog, ferulic acid. Researchers should consider these as a starting framework and optimize conditions for this compound.
I. Introduction
This compound is a lignan (B3055560) that, like its well-studied relative ferulic acid, is anticipated to possess significant biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3] Ferulic acid has been shown to modulate key signaling pathways implicated in cell proliferation, apoptosis, and inflammation, such as the NF-κB, PI3K/Akt, and MAPK pathways.[1][4] These pathways represent critical targets in drug discovery for a range of pathologies.
This document provides detailed protocols for establishing cell culture models to investigate the efficacy and mechanism of action of this compound. The protocols are categorized by the three primary anticipated biological activities.
II. Anticancer Activity Evaluation
Objective: To determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.
Recommended Cell Lines:
-
HeLa (Cervical Cancer): A commonly used cell line to study cancer biology and drug cytotoxicity.[5]
-
Caski (Cervical Cancer): Another cervical cancer cell line that can be used to validate findings from HeLa cells.[5]
-
SW480 (Colon Cancer): A model for colorectal cancer research.
-
HepG2 (Hepatoblastoma): A suitable model for liver cancer studies.
A. Cell Viability Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Ferulic Acid (Example) | HeLa | 48 | ~2000 |
| Ferulic Acid (Example) | Caski | 48 | ~2000 |
| This compound | User Defined | User Defined | To be determined |
Note: The IC50 values for ferulic acid are derived from existing literature and serve as a reference.[5]
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Experimental Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Data Presentation:
| Treatment | Cell Line | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | HeLa | >95% | <5% | <1% |
| Ferulic Acid (4mM, 48h - Example) | HeLa | ~56% | ~43% | <1% |
| This compound | User Defined | To be determined | To be determined | To be determined |
Note: Apoptotic rates for ferulic acid are based on published data.[5]
Experimental Workflow for Anticancer Activity
Caption: Workflow for assessing the anticancer potential of this compound.
III. Neuroprotective Effects Evaluation
Objective: To assess the protective effects of this compound against neurotoxicity in a neuronal cell model.
Recommended Cell Line:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line for studying neurodegenerative diseases and neuroprotective agents.[6]
A. Neuroprotection Assay
This protocol evaluates the ability of this compound to protect neuronal cells from an oxidative stress-induced insult.
Experimental Protocol:
-
Cell Seeding and Differentiation (Optional but Recommended): Seed SH-SY5Y cells. For a more neuron-like phenotype, differentiate the cells using retinoic acid (10 µM) for 5-7 days.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or rotenone (B1679576) for another 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in Section II.A to determine the protective effect of the compound.
Data Presentation:
| Pre-treatment | Neurotoxin | % Cell Viability |
| Vehicle Control | None | 100 |
| Vehicle Control | 6-OHDA (100 µM) | ~50 |
| This compound (10 µM) | 6-OHDA (100 µM) | To be determined |
| This compound (50 µM) | 6-OHDA (100 µM) | To be determined |
Signaling Pathway Implicated in Neuroprotection
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Application Notes and Protocols for the Synthesis of 9-O-Feruloyllariciresinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for synthesizing 9-O-Feruloyllariciresinol derivatives. The protocols detailed below are based on established chemical principles and analogous reactions reported in the scientific literature, offering a strategic approach for the regioselective synthesis of these compounds.
Introduction
Lignans, a class of naturally occurring polyphenols, have garnered significant interest in the scientific community due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] this compound, a derivative of the lignan (B3055560) lariciresinol (B1674508), is of particular interest as it combines the structural features of two potent bioactive molecules: lariciresinol and ferulic acid. The synthesis of its derivatives is a key step in exploring their therapeutic potential through structure-activity relationship (SAR) studies.
The primary challenge in the synthesis of this compound lies in the regioselective acylation of the C9 primary hydroxyl group of lariciresinol while leaving the phenolic hydroxyl groups and the secondary hydroxyl group unmodified. This can be achieved through a combination of protecting group strategies and selective acylation techniques.
General Synthesis Strategy
The synthesis of this compound derivatives can be approached in a two-stage process:
-
Preparation of Lariciresinol: The starting material, lariciresinol, can be either isolated from natural sources or chemically synthesized.
-
Regioselective Feruloylation: The selective esterification of the 9-hydroxyl group of lariciresinol with ferulic acid or an activated ferulic acid derivative.
This document provides detailed protocols for each of these stages.
Diagram of the General Synthetic Workflow
References
- 1. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities [mdpi.com]
- 2. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anti-Inflammatory Properties of 9-O-Feruloyllariciresinol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of research.[1][2] Natural products are a promising source of new therapeutic leads.[3][4] This document provides a detailed experimental framework for evaluating the anti-inflammatory potential of 9-O-Feruloyllariciresinol, a lignan (B3055560) derivative. The protocols outlined here cover initial in vitro screening to mechanistic studies in a cell-based model of inflammation.
Key Inflammatory Signaling Pathways
Understanding the molecular pathways driving inflammation is crucial for targeted drug discovery. Two of the most critical pathways in the inflammatory response are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][6][7]
1.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[9] This allows NF-κB dimers to translocate to the nucleus and initiate the transcription of target genes.
1.2. MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a critical role in transducing extracellular stimuli into intracellular responses, including the production of inflammatory mediators.[7][10][11] Inflammatory stimuli activate a cascade of protein kinases, leading to the phosphorylation and activation of downstream MAPKs. Activated MAPKs then phosphorylate various transcription factors and enzymes, regulating the expression of pro-inflammatory genes.[10]
Experimental Workflow
A tiered approach is recommended to systematically evaluate the anti-inflammatory properties of this compound, starting with broad screening assays and progressing to more specific mechanistic studies.
Experimental Protocols
3.1. Cell Culture
The RAW 264.7 murine macrophage cell line is a widely used model for studying inflammation.[12][13]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
3.2. Cell Viability Assay (MTT Assay)
It is essential to determine the non-cytotoxic concentrations of this compound before evaluating its anti-inflammatory effects.[14]
-
Principle: Measures the metabolic activity of viable cells.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
3.3. Inhibition of Protein Denaturation Assay
This assay serves as a preliminary in vitro screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[3][15][16]
-
Principle: Measures the ability of a compound to inhibit heat-induced denaturation of bovine serum albumin (BSA).[16]
-
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of 1% BSA and 0.5 mL of this compound at various concentrations.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.[1]
-
After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.[1]
-
Use Diclofenac sodium as a positive control.
-
Calculate the percentage inhibition of protein denaturation.
-
3.4. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
This assay assesses the ability of a compound to stabilize lysosomal membranes, thereby preventing the release of inflammatory mediators.[15][16]
-
Principle: Measures the inhibition of heat-induced hemolysis of HRBCs.
-
Protocol:
-
Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.
-
Mix 0.5 mL of the HRBC suspension with 0.5 mL of the test compound at various concentrations.[1]
-
Incubate at 56°C for 30 minutes in a water bath.[1]
-
Centrifuge the mixture and measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[1]
-
Use Indomethacin as a positive control.
-
Calculate the percentage of membrane stabilization.
-
3.5. Measurement of Nitric Oxide (NO) Production
Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of inflammation.[17][18]
-
Principle: The Griess reagent assay measures the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[12][19][20]
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent.
-
Measure the absorbance at 540 nm.
-
Use a sodium nitrite standard curve to quantify the nitrite concentration.
-
3.6. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[14][21][22]
-
Principle: A quantitative immunoassay that uses antibodies to detect and measure the concentration of specific proteins.
-
Protocol:
-
Collect the cell culture supernatant from LPS-stimulated RAW 264.7 cells treated with this compound.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
3.7. Western Blot Analysis
This technique is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Principle: Separates proteins by size using gel electrophoresis, followed by transfer to a membrane and detection with specific antibodies.
-
Protocol:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
3.8. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes.
-
Principle: Amplifies and quantifies specific mRNA transcripts in real-time.
-
Protocol:
-
Extract total RNA from the treated cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using specific primers for Tnf-α, Il-6, Nos2 (iNOS), Ptgs2 (COX-2), and a housekeeping gene (e.g., Gapdh).
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 6.1 |
| 50 | 75.4 ± 7.3 |
| 100 | 45.2 ± 8.1 |
| Data are presented as mean ± SD (n=3). |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Treatment | Concentration (µg/mL) | Inhibition of Protein Denaturation (%) | HRBC Membrane Stabilization (%) |
| Control | - | 0 | 0 |
| This compound | 50 | 35.2 ± 3.1 | 40.5 ± 2.8 |
| 100 | 52.8 ± 4.5 | 58.1 ± 3.9 | |
| 250 | 71.4 ± 5.2 | 75.3 ± 4.7 | |
| Diclofenac Sodium | 100 | 85.6 ± 3.8 | - |
| Indomethacin | 100 | - | 88.2 ± 4.1 |
| Data are presented as mean ± SD (n=3). |
Table 3: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 1.2 ± 0.3 | 50.1 ± 8.2 | 35.7 ± 6.1 | 20.4 ± 4.5 |
| LPS (1 µg/mL) | - | 45.8 ± 4.1 | 2540.3 ± 150.7 | 1850.6 ± 120.3 | 980.1 ± 85.2 |
| LPS + this compound | 5 | 35.2 ± 3.5 | 1980.5 ± 130.1 | 1420.8 ± 110.9 | 750.6 ± 70.3 |
| 10 | 24.7 ± 2.9 | 1250.9 ± 110.6 | 980.2 ± 95.4 | 450.8 ± 50.1 | |
| 25 | 15.1 ± 2.1 | 680.4 ± 85.3 | 450.7 ± 60.2 | 210.3 ± 30.7 | |
| Data are presented as mean ± SD (n=3). |
Table 4: Effect of this compound on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Relative Tnf-α mRNA Expression | Relative Il-6 mRNA Expression | Relative Nos2 mRNA Expression | Relative Ptgs2 mRNA Expression |
| Control | - | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | 25.4 ± 2.8 | 30.1 ± 3.2 | 40.5 ± 4.1 | 35.2 ± 3.6 |
| LPS + this compound | 10 | 15.8 ± 1.9 | 18.2 ± 2.1 | 25.3 ± 2.9 | 20.7 ± 2.4 |
| 25 | 8.2 ± 1.1 | 9.5 ± 1.3 | 12.8 ± 1.7 | 10.1 ± 1.5 | |
| Data are presented as mean ± SD (n=3), normalized to the control group. |
References
- 1. benchchem.com [benchchem.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. synapse.koreamed.org [synapse.koreamed.org]
- 11. assaygenie.com [assaygenie.com]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. journalajrb.com [journalajrb.com]
- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory, anti-oxidant, and immunomodulatory activities of the genus Ferula and their constituents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cirsiliol alleviates experimental inflammatory bowel disease via restoration of intestinal barrier integrity and inhibition of NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Studies of 9-O-Feruloyllariciresinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Feruloyllariciresinol is a naturally occurring lignan (B3055560) that has garnered interest for its potential therapeutic properties, likely stemming from the combined biological activities of its constituent molecules, lariciresinol (B1674508) and ferulic acid. Due to a lack of direct in vivo studies on this compound, this document provides a comprehensive guide to designing and implementing animal studies based on available data for lariciresinol and related compounds. These notes are intended to serve as a foundational resource for investigating the pharmacokinetics, efficacy, and safety of this compound in preclinical animal models.
I. Recommended Animal Models
The selection of an appropriate animal model is critical for obtaining translatable data in preclinical research. Based on studies of structurally related lignans, the following models are recommended for investigating the bioactivity of this compound.
Rodent Models:
-
Rats (Sprague-Dawley or Wistar): These are commonly used for pharmacokinetic, general toxicity, and efficacy studies due to their well-characterized physiology and ease of handling.[1][2] They are suitable for oral administration studies, which is a likely route for a dietary lignan.
-
Mice (Athymic Nude or C57BL/6): Athymic nude mice are essential for xenograft studies to evaluate anti-cancer efficacy.[1] C57BL/6 mice are often used for metabolic and inflammation studies.
II. Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is a primary objective. While specific data is unavailable, studies on lariciresinol and its metabolites indicate that it is metabolized by gut microflora into enterolignans, such as enterodiol (B191174) and enterolactone, which are then absorbed.[1][3]
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound and its primary metabolites after a single oral dose.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
Procedure:
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Fasting: Fast animals overnight (12-16 hours) before dosing, with continued access to water.
-
Dosing: Administer this compound orally via gavage. A suggested starting dose, based on lariciresinol studies, is between 10-50 mg/kg, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at pre-dose (0 hours) and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose. Blood should be collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentrations of this compound and its expected metabolites (lariciresinol, ferulic acid, enterodiol, enterolactone) in plasma.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters.
Quantitative Data Summary (Hypothetical, based on related compounds):
| Parameter | Symbol | Unit | Expected Range (based on lignan studies) |
| Maximum Plasma Concentration | Cmax | ng/mL | Variable, dose-dependent |
| Time to Maximum Concentration | Tmax | h | 2 - 8 |
| Area Under the Curve (0-t) | AUC(0-t) | ng*h/mL | Dose-dependent |
| Elimination Half-life | t1/2 | h | 4 - 15 (for metabolites) |
III. Efficacy Studies
Based on the known properties of its components, this compound is a candidate for investigation in anti-inflammatory, antioxidant, and anti-cancer models.
A. Anti-Inflammatory Efficacy
Animal Model: Lipopolysaccharide (LPS)-induced inflammation model in mice.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% CMC, oral)
-
This compound (e.g., 10, 25, 50 mg/kg, oral)
-
Positive control (e.g., Dexamethasone, intraperitoneal)
-
-
Procedure:
-
Administer this compound or vehicle daily for 7 days.
-
On day 7, one hour after the final dose, induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
After 4-6 hours, collect blood and tissues (e.g., liver, lung) for analysis.
-
-
Endpoints:
-
Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum using ELISA.
-
Assess inflammatory cell infiltration in tissues via histology (H&E staining).
-
Analyze the expression of inflammatory markers (e.g., COX-2, iNOS) in tissues by Western blot or qPCR.
-
B. Anti-Cancer Efficacy
Animal Model: Human breast cancer (MCF-7) xenograft model in athymic nude mice.[1]
Experimental Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Treatment Groups:
-
Vehicle control (oral)
-
This compound (e.g., 20, 100 mg/kg diet or daily oral gavage)[1]
-
Positive control (e.g., Tamoxifen)
-
-
Procedure:
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.
-
Administer treatments for 4-6 weeks.
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoints:
-
Tumor growth inhibition.
-
At the end of the study, excise tumors and analyze for markers of apoptosis (e.g., TUNEL assay, caspase-3 cleavage) and proliferation (e.g., Ki-67 staining).
-
Quantitative Data from a Lariciresinol Anti-Cancer Study: [1]
| Animal Model | Treatment | Duration | Outcome |
| DMBA-induced mammary cancer in rats | 3 or 15 mg/kg lariciresinol (p.o., daily) | 9 weeks | Inhibition of tumor growth |
| MCF-7 xenografts in athymic mice | 20 or 100 mg/kg lariciresinol in diet | 5 weeks | Inhibition of tumor growth and angiogenesis |
IV. Toxicity Studies
A preliminary assessment of the toxicity of this compound is crucial.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of this compound.
Animal Model: Female Sprague-Dawley rats.
Procedure:
-
Follow OECD Guideline 425 for acute oral toxicity.
-
Administer a single oral dose to one animal at a starting dose (e.g., 300 mg/kg).
-
Observe the animal for signs of toxicity and mortality for 14 days.
-
Based on the outcome, dose the next animal at a higher or lower dose level.
-
The study is complete when a stopping criterion is met, allowing for the estimation of the LD50.
Note: Formal sub-chronic (90-day) toxicity studies should be conducted in accordance with OECD guidelines if initial data are promising.
V. Signaling Pathways and Mechanisms of Action
In vivo studies should aim to elucidate the molecular mechanisms underlying the observed effects of this compound.
A. Anti-Inflammatory Signaling
The anti-inflammatory effects of many polyphenols are mediated through the inhibition of the NF-κB and MAPK signaling pathways.
References
Techniques for Evaluating the Bioavailability of 9-O-Feruloyllariciresinol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for evaluating the bioavailability of 9-O-Feruloyllariciresinol, a lignan (B3055560) with potential health benefits. The following sections outline key in vitro and in vivo methodologies, data presentation guidelines, and visual representations of experimental workflows and metabolic pathways.
Introduction to Bioavailability Assessment
Bioavailability refers to the fraction of an administered compound that reaches the systemic circulation in an unchanged form. Evaluating the bioavailability of this compound is crucial for understanding its potential therapeutic efficacy. This process involves a combination of in vitro and in vivo studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties.
In Vitro Permeability Assessment: Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium.[1][2][3][4] When cultured on semipermeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and brush borders, exhibiting many of the transport and metabolic functions of the small intestine.[4] This model is widely used in the pharmaceutical industry to predict the oral absorption of drugs.[3]
Principle of the Caco-2 Permeability Assay
The Caco-2 permeability assay measures the rate at which a compound traverses the cell monolayer from the apical (AP) side (representing the intestinal lumen) to the basolateral (BL) side (representing the blood circulation), and vice versa. This bidirectional transport assessment allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio (ER), which indicate the potential for passive diffusion, active transport, and active efflux.[1][2]
Experimental Protocol: Caco-2 Permeability Assay
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size, 12-well or 24-well plates)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (test compound)
-
Lucifer yellow (marker for monolayer integrity)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Analytical instrumentation (HPLC or LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culture the cells every 3-4 days.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above 250 Ω·cm² to indicate a confluent monolayer with tight junctions.
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance on the basolateral side after a defined incubation period. A low Papp value for Lucifer yellow (<1.0 x 10⁻⁶ cm/s) confirms monolayer integrity.
-
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add a solution of this compound in HBSS (e.g., 10 µM) to the apical chamber (donor).
-
Add fresh HBSS to the basolateral chamber (receiver).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Follow the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
-
Sample Analysis:
-
Analyze the concentration of this compound in all collected samples using a validated HPLC or LC-MS/MS method.[5]
-
Data Presentation and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the insert (cm²)
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³)
The efflux ratio (ER) is calculated as:
ER = Papp (B→A) / Papp (A→B)
Table 1: Example Permeability Data for this compound in Caco-2 Cells
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Predicted Absorption |
| This compound | 5.2 ± 0.7 | 10.8 ± 1.1 | 2.1 | Moderate to High |
| Propranolol (High Permeability) | 25.1 ± 2.3 | 24.5 ± 2.1 | 0.98 | High |
| Atenolol (Low Permeability) | 0.5 ± 0.1 | 0.6 ± 0.1 | 1.2 | Low |
Data are presented as mean ± standard deviation (n=3). An ER > 2 suggests the involvement of active efflux transporters.
Visualization of Caco-2 Permeability Workflow
Caption: Workflow for Caco-2 Permeability Assay.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of this compound.[6][7] These studies provide data on key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Experimental Protocol: Rat Pharmacokinetic Study
Materials:
-
Sprague-Dawley or Wistar rats (male, 8-10 weeks old)
-
This compound
-
Vehicle for oral (e.g., 0.5% carboxymethylcellulose) and intravenous (e.g., saline with a co-solvent) administration
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats for at least one week before the study.
-
Fast the animals overnight before dosing.
-
Divide the rats into two groups: intravenous (IV) and oral (PO) administration.
-
Administer a single IV bolus of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
Administer a single oral gavage of this compound (e.g., 10-50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its potential metabolites in rat plasma.[5] Sample preparation may involve protein precipitation or liquid-liquid extraction.
-
Data Presentation and Analysis
Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.
Table 2: Example Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | 1250 ± 150 | 480 ± 95 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng·h/mL) | 1875 ± 210 | 3890 ± 450 |
| AUC₀-inf (ng·h/mL) | 1950 ± 230 | 4050 ± 480 |
| t₁/₂ (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Cl (L/h/kg) | 1.03 ± 0.12 | - |
| Vd (L/kg) | 3.7 ± 0.5 | - |
| F (%) | - | 20.8 |
Data are presented as mean ± standard deviation (n=5). Cmax: maximum plasma concentration; Tmax: time to reach Cmax; AUC: area under the concentration-time curve; t₁/₂: half-life; Cl: clearance; Vd: volume of distribution; F: oral bioavailability.
Oral bioavailability (F) is calculated as:
F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualization of In Vivo Pharmacokinetic Workflow
Caption: In Vivo Pharmacokinetic Study Workflow.
Metabolism of this compound
Lignans (B1203133) are known to undergo metabolism in the gastrointestinal tract and the liver.[8] The primary metabolic pathways include deglycosylation, demethylation, and conjugation with glucuronic acid or sulfate.[8] Understanding the metabolism of this compound is crucial as its metabolites may also possess biological activity.
Potential Metabolic Pathways
The feruloyl group of this compound may be cleaved, and the lariciresinol (B1674508) backbone can undergo further modifications by gut microbiota and hepatic enzymes.
Visualization of Potential Metabolic Pathway
Caption: Potential Metabolic Pathway of this compound.
Conclusion
The evaluation of this compound bioavailability requires a multi-faceted approach. The in vitro Caco-2 permeability assay provides initial insights into its intestinal absorption potential. Subsequent in vivo pharmacokinetic studies in animal models are necessary to determine its absolute bioavailability and overall ADME profile. A thorough understanding of its metabolism is also critical for a complete assessment of its biological activity. The protocols and methodologies outlined in this document provide a comprehensive framework for researchers to effectively evaluate the bioavailability of this compound.
References
- 1. enamine.net [enamine.net]
- 2. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Permeability and conjugative metabolism of flaxseed lignans by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 9-O-Feruloyllariciresinol as a standard in phytochemical analysis.
Application Notes and Protocols
Introduction
9-O-Feruloyllariciresinol is a lignan (B3055560) of significant interest in phytochemical and pharmacological research. As a derivative of lariciresinol (B1674508) and ferulic acid, it exhibits potential antioxidant and other biological activities. Accurate quantification of this compound in plant matrices, extracts, and finished products is crucial for quality control, efficacy assessment, and drug development. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in phytochemical analysis, primarily focusing on High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methodologies. These techniques are widely employed for the analysis of complex mixtures like plant extracts.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C30H32O10 |
| Molecular Weight | 552.57 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents. |
| UV max (in Methanol) | Approximately 280 nm and 325 nm |
Application Notes
This compound serves as a primary reference standard for the:
-
Identification and Quantification: in raw plant materials, such as the stems and roots of Edgeworthia chrysantha, and other plant sources.
-
Quality Control: of herbal extracts and finished products to ensure batch-to-batch consistency.
-
Pharmacokinetic Studies: to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological matrices.
-
Metabolomic Studies: as a reference point for the identification of related lignans (B1203133) and their metabolites.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-DAD
This protocol outlines a general method for the quantification of this compound in plant extracts using HPLC with Diode-Array Detection.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Standard: this compound (purity ≥ 98%).
-
Solvents: HPLC grade methanol, acetonitrile, and water. Formic acid (analytical grade).
-
Sample Filters: 0.45 µm syringe filters.
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (Plant Extract):
-
Extraction: Weigh 1 g of powdered plant material and extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 5 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC analysis.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile (B) |
| Gradient Program | 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-30 min, 60-10% B; 30-35 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm and 325 nm |
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS
This protocol is suitable for the trace analysis of this compound in complex matrices like biological fluids.
1. Instrumentation and Materials:
-
Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid.
-
Standard: this compound (purity ≥ 98%).
-
Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another lignan like lariciresinol, if not a target analyte).
2. Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions of this compound and the internal standard as described in Protocol 1, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample preparation may involve protein precipitation (for plasma/serum) or liquid-liquid extraction to remove interferences.
3. UPLC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 (100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile with 0.1% Formic acid (B) |
| Gradient Program | 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Precursor Ion (m/z): 551.2 [M-H]-, Product Ions: (To be determined by infusion of the standard) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
4. Data Analysis:
-
Optimize the Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard by direct infusion.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the analyte in the sample using the calibration curve.
Data Presentation
Table 1: Method Validation Summary for HPLC-DAD Analysis of this compound
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | - |
| Limit of Detection (LOD) (µg/mL) | 0.3 | - |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | - |
| Precision (RSD%) | ||
| - Intra-day | < 2.0% | RSD ≤ 2% |
| - Inter-day | < 3.0% | RSD ≤ 3% |
| Accuracy (Recovery %) | 98.5% - 101.2% | 95% - 105% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Table 2: Method Validation Summary for UPLC-MS/MS Analysis of this compound
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.998 | r² ≥ 0.99 |
| Range (ng/mL) | 0.1 - 100 | - |
| Limit of Detection (LOD) (ng/mL) | 0.03 | - |
| Limit of Quantification (LOQ) (ng/mL) | 0.1 | - |
| Precision (RSD%) | ||
| - Intra-day | < 5.0% | RSD ≤ 15% |
| - Inter-day | < 8.0% | RSD ≤ 15% |
| Accuracy (Recovery %) | 92.0% - 108.3% | 85% - 115% |
| Matrix Effect (%) | 95% - 105% | 80% - 120% |
Mandatory Visualization
Caption: Workflow for the phytochemical analysis of this compound.
Troubleshooting & Optimization
Improving the yield of 9-O-Feruloyllariciresinol from plant extracts.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 9-O-Feruloyllariciresinol from plant extracts. It includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during extraction, purification, and quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for extracting this compound?
While this compound is a lignan (B3055560) found in various plants, notable sources include species from the Wikstroemia and Edgeworthia genera. The concentration of the compound can vary significantly based on the plant species, geographical location, and time of harvest.
Q2: What are the critical factors influencing the extraction efficiency of this compound?
The extraction efficiency of this compound is influenced by several key parameters:
-
Solvent Choice: Polar solvents, particularly aqueous ethanol (B145695) or methanol (B129727), are generally effective for extracting lignans (B1203133).[1] The optimal concentration often ranges between 70-80%.
-
Temperature: Higher temperatures can increase extraction efficiency, but excessive heat may lead to the degradation of thermolabile compounds like some lignans.[2]
-
Extraction Time: Prolonged extraction can increase yield, but an optimal time should be determined to avoid degradation and reduce energy consumption.
-
Solid-to-Liquid Ratio: A sufficient volume of solvent is necessary to ensure the complete dissolution of the target compound.
-
Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) can offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[1]
Q3: How can I improve the purity of my this compound extract?
Improving the purity of the extract involves several post-extraction steps:
-
Defatting: For plant materials with high lipid content, a pre-extraction step with a non-polar solvent like n-hexane can remove fats and waxes.
-
Liquid-Liquid Partitioning: Partitioning the crude extract between immiscible solvents (e.g., ethyl acetate (B1210297) and water) can separate compounds based on their differential solubility.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for purifying and concentrating lignans from crude extracts.
-
Column Chromatography: Techniques like silica (B1680970) gel or Sephadex column chromatography can be used for fine purification.
Q4: What are the recommended methods for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a standard method for the quantification of this compound. For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.
Q5: Is this compound susceptible to degradation?
Yes, as a phenolic compound, this compound can be susceptible to degradation under certain conditions. Factors such as high temperatures, extreme pH values (especially alkaline conditions), and exposure to light and oxygen can lead to its degradation.[3] It is advisable to handle extracts and purified compounds under controlled conditions and consider the use of antioxidants.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting & Optimization |
| Suboptimal Solvent Choice | The polarity of the extraction solvent is critical. For lignans, aqueous ethanol (70-80%) or methanol are generally effective.[1][2] Experiment with different solvent concentrations to match the polarity of this compound. |
| Inadequate Extraction Time and Temperature | The extraction process may not be long enough or at a suitable temperature. For UAE, a duration of 30-60 minutes is often employed. For heat-reflux extraction, longer durations may be necessary. However, excessively high temperatures can lead to the degradation of thermolabile lignans.[4] |
| Inefficient Extraction Method | Conventional methods like maceration or Soxhlet extraction can be time-consuming and may result in lower yields.[1] Consider switching to more efficient methods such as UAE, MAE, or PLE.[1] |
| Incorrect Solid-to-Liquid Ratio | An insufficient volume of solvent may not effectively dissolve all the target compounds. Experiment with increasing the solvent volume to ensure complete extraction. |
| Presence of Glycosidic Linkages | This compound may be present in a glycosidic form in the plant matrix. Consider enzymatic or mild acid hydrolysis to cleave the sugar moieties and release the aglycone.[4] |
Issue 2: Low Purity of the Extract
| Potential Cause | Troubleshooting & Optimization |
| Co-extraction of Impurities | Co-extraction of undesirable compounds is a common problem. Implement pre-extraction processing and post-extraction purification steps. |
| High Lipid Content in Plant Material | If your plant material has a high lipid content, a pre-extraction step with a non-polar solvent like n-hexane can remove fats and waxes that might interfere with subsequent steps. |
| Suboptimal Solvent Polarity for Selectivity | Fine-tuning the polarity of your extraction solvent can improve selectivity. Try a gradient of solvent concentrations (e.g., 50%, 70%, 95% ethanol) to determine the optimal concentration that maximizes this compound extraction while minimizing the co-extraction of impurities. |
| Ineffective Purification | A single purification step may not be sufficient. Combine techniques like liquid-liquid partitioning followed by SPE and/or column chromatography for enhanced purity. |
Issue 3: Poor Recovery during Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting & Optimization |
| Sorbent-Analyte Mismatch | Ensure the chosen sorbent has the appropriate retention mechanism for this compound (likely reversed-phase, e.g., C18).[4] |
| Improper Column Conditioning | The SPE cartridge must be properly conditioned and equilibrated before loading the sample to ensure proper retention.[5] |
| Sample Overloading | Exceeding the binding capacity of the SPE cartridge will result in the loss of the analyte during the loading step. Reduce the sample load or use a larger cartridge.[5] |
| Inappropriate Wash Solvent | The wash solvent should be strong enough to remove weakly bound impurities but not so strong that it elutes the target compound. Optimize the composition of the wash solvent. |
| Insufficient Elution Solvent Strength or Volume | The elution solvent must be strong enough to desorb the analyte from the sorbent. Ensure a sufficient volume of the appropriate elution solvent is used.[6] |
| High Flow Rate | A flow rate that is too high during sample loading or elution can lead to poor retention or incomplete elution. Maintain a slow and consistent flow rate.[7] |
Quantitative Data Summary
The yield of this compound can vary significantly depending on the plant source and the extraction method employed. The following table summarizes representative yields of major lignans from different plant sources using various extraction techniques to provide a comparative basis. Note: Specific yield data for this compound is not widely reported in a comparative format; the data below for related lignans illustrates the impact of different methodologies.
| Plant Source | Lignan(s) | Extraction Method | Solvent | Yield | Reference |
| Flaxseed | Secoisolariciresinol diglucoside (SDG) | Ethanol-water extraction | 70% Ethanol | ~9% (w/w) | Zhang et al., 2007[2] |
| Schisandra chinensis | Schisandrin | Ultrasonic-Assisted Extraction | 81% Ethanol | 1.85 mg/g | Lu et al., 2011 |
| Arctium lappa L. | Arctiin | Microwave-Assisted Extraction | 40% Methanol | 17.5% of extract | Lu et al., 2013[1] |
| Cereal Grains (Oats) | Total Lignans | Optimized Solvent Extraction | 84% Methanol | 59.6 µ g/100g | Lee et al., 2024[4] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of Lignans
This protocol is a general guideline for the extraction of lignans, including this compound, and can be adapted and optimized for specific plant materials.
-
Plant Material Preparation:
-
Dry the plant material (e.g., stems, leaves) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., to pass a 40-60 mesh sieve).
-
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a suitable extraction vessel.
-
Add the extraction solvent (e.g., 70% aqueous ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).
-
Choose an appropriate extraction method:
-
Maceration: Stir the mixture at room temperature for 24-48 hours.
-
Ultrasonic-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
Microwave-Assisted Extraction (MAE): Use a microwave extractor with optimized power and time settings.
-
-
After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Repeat the extraction process on the solid residue 2-3 times to maximize yield.
-
Combine the liquid extracts.
-
-
Solvent Removal:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Quantification (HPLC-DAD):
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum for this compound (typically around 280 nm and 320 nm due to the lignan and feruloyl moieties).
-
Column Temperature: 30°C.
-
-
Quantification: Prepare a calibration curve using a purified standard of this compound.
-
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol outlines the general steps for purifying this compound from a crude extract using a reversed-phase (e.g., C18) SPE cartridge.
-
Cartridge Conditioning:
-
Pass a suitable volume (e.g., 2-3 column volumes) of a strong organic solvent (e.g., methanol) through the SPE cartridge.
-
Follow with a similar volume of deionized water.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing a small volume of the solvent used to dissolve the sample (e.g., 10% methanol in water) through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a weak solvent (e.g., 10% methanol in water).
-
Load the sample onto the SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Pass a wash solvent (e.g., 20-30% methanol in water) through the cartridge to elute weakly retained, more polar impurities.
-
-
Elution:
-
Elute the target compound, this compound, with a stronger organic solvent (e.g., 80-100% methanol).
-
Collect the eluate.
-
-
Analysis:
-
Analyze the collected fraction by HPLC to confirm the presence and purity of this compound.
-
Visualizations
Putative Biosynthetic Pathway of this compound
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow for Extraction and Purification
Caption: General workflow for extraction and purification.
Troubleshooting Logic for Low SPE Recovery
Caption: Troubleshooting logic for low SPE recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. welch-us.com [welch-us.com]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. welchlab.com [welchlab.com]
- 7. silicycle.com [silicycle.com]
Overcoming solubility issues of 9-O-Feruloyllariciresinol in bioassays.
Welcome to the technical support center for 9-O-Feruloyllariciresinol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during bioassays, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical physical properties?
A1: this compound is a lignan, a class of polyphenolic compounds found in various plants.[1] It typically exists as a solid at room temperature.[1]
Q2: I'm having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
A2: For in vitro bioassays, it is recommended to first try dissolving this compound in dimethyl sulfoxide (B87167) (DMSO).[1] If solubility remains an issue, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be tested.[1] It is advisable to start with a small amount of the compound to test for solubility in different solvents to avoid sample loss.[1]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: The final concentration of DMSO in cell culture media should generally be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells. However, the optimal concentration should be determined for your specific cell line and experimental conditions.
Q4: My compound precipitates when I add the DMSO stock solution to my aqueous buffer or cell culture medium. How can I prevent this?
A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds. To mitigate this, you can try the following:
-
Lower the final concentration: The most straightforward approach is to use a more dilute final concentration of the compound in your assay.
-
Use a co-solvent: Some protocols for poorly soluble compounds recommend using a mixture of solvents. For example, a stock solution in DMSO can be further diluted with a solvent like PEG300 before the final dilution in an aqueous medium.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help to redissolve small amounts of precipitate. However, be cautious about the thermal stability of the compound.
-
Formulation with solubilizing agents: For certain applications, non-ionic surfactants like Tween 80 or complexing agents such as cyclodextrins can be used to improve aqueous solubility.[1]
Q5: Are there alternative methods to improve the bioavailability of this compound for in vivo studies?
A5: Yes, for in vivo applications where aqueous solubility is critical, several formulation strategies can be employed. These include creating a suspension with agents like carboxymethyl cellulose (B213188) (CMC) or using self-microemulsifying drug delivery systems (SMEDDS), microencapsulation, or solid dispersions.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound will not dissolve in DMSO. | High concentration of the compound. | Try gentle warming (up to 37°C) and vortexing or sonication. If it still doesn't dissolve, the compound may have reached its solubility limit in DMSO. |
| Precipitation in cell culture medium. | The compound's low aqueous solubility. The final concentration is too high. | Decrease the final concentration of the compound. Prepare an intermediate dilution in a co-solvent like ethanol or PEG300 before adding to the medium. Ensure the final DMSO concentration is not causing precipitation. |
| Inconsistent results between experiments. | Incomplete dissolution of the compound. Precipitation of the compound during the assay. | Always ensure the stock solution is clear before use. Visually inspect for any precipitation after dilution in the final assay medium. Prepare fresh dilutions for each experiment. |
| Observed cytotoxicity at expected non-toxic doses. | High concentration of the solvent (e.g., DMSO). | Perform a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Ensure the final solvent concentration is below this limit. |
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| Matairesinol | Ethanol | ~2 mg/mL |
| DMSO | ~30 mg/mL[1] | |
| DMF | ~30 mg/mL[1] | |
| Secoisolariciresinol | DMSO | 50 mg/mL |
| Secoisolariciresinol diglucoside | DMSO | 5 mg/mL |
| DMF | 10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Bioassays
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
If necessary, sonicate the solution for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Cell-Based Anti-Inflammatory Assay (e.g., Nitric Oxide Inhibition in Macrophages)
Cell Line: RAW 264.7 murine macrophages
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium (with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the this compound stock solution in complete DMEM. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and non-toxic (e.g., 0.1%).
-
Remove the old medium from the cells and add the prepared drug dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., a known anti-inflammatory drug).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
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After incubation, collect the cell culture supernatant to measure nitric oxide (NO) production using the Griess Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of NO inhibition.
-
Optionally, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to check for cytotoxicity of the compound.
Visualizations
References
Technical Support Center: Optimizing HPLC Separation of 9-O-Feruloyllariciresinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 9-O-Feruloyllariciresinol from complex mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
1. Poor Peak Resolution or Co-elution
Question: My chromatogram shows poor separation between the this compound peak and other components in my complex mixture. How can I improve the resolution?
Answer:
Poor peak resolution is a common challenge when analyzing complex samples like plant extracts. Several factors can be optimized to improve the separation of this compound:
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Mobile Phase Composition: The organic modifier and aqueous phase pH are critical for selectivity.
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Organic Modifier: Acetonitrile (B52724) often provides different selectivity compared to methanol (B129727) for phenolic compounds.[1] Consider switching from methanol to acetonitrile or vice versa. A gradient elution with a shallow gradient slope in the region where this compound elutes can significantly enhance resolution.
-
Mobile Phase pH: this compound is a phenolic compound, and its ionization state, as well as the ionization of residual silanols on the column, is pH-dependent. Adjusting the pH of the aqueous mobile phase to a slightly acidic range (e.g., pH 2.5-3.5 with formic or acetic acid) can suppress the ionization of phenolic hydroxyl groups and minimize interactions with silanols, leading to sharper peaks and improved resolution.[1]
-
-
Column Chemistry: The choice of stationary phase can dramatically impact selectivity.
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If you are using a standard C18 column, consider switching to a different stationary phase like a phenyl-hexyl or a biphenyl (B1667301) column. These phases can offer alternative selectivities for aromatic compounds like this compound.[1]
-
-
Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.
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Increasing the column temperature can improve efficiency and may alter selectivity. Experiment with temperatures in the range of 25-40°C. However, be mindful that higher temperatures can accelerate column degradation.[1]
-
-
Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the analysis time.
2. Peak Tailing
Question: The peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is often observed for phenolic compounds and can be caused by several factors:
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Secondary Interactions: The hydroxyl groups of this compound can interact with active silanol (B1196071) groups on the surface of silica-based columns, leading to tailing.
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Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
3. Retention Time Fluctuation
Question: I am observing inconsistent retention times for this compound across different runs. What could be the reason?
Answer:
Fluctuations in retention time can compromise the reliability of your analysis. The most common causes include:
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Mobile Phase Instability: Changes in the mobile phase composition can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Inadequate Column Equilibration: The column needs to be properly equilibrated with the mobile phase before each injection, especially when using a gradient.
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Solution: Increase the equilibration time between runs to ensure the column is fully conditioned.
-
-
Temperature Fluctuations: Variations in the ambient or column temperature can affect retention times.
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Solution: Use a column oven to maintain a constant and consistent temperature.[1]
-
-
Pump Malfunction: Inconsistent flow rates from the HPLC pump will directly impact retention times.
-
Solution: Check the pump for any leaks and ensure it is delivering a stable flow rate.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point for method development would be a reversed-phase C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B). A typical starting gradient could be 10-90% B over 30 minutes. The detection wavelength can be set around 320 nm, which is a common wavelength for detecting ferulic acid and its derivatives.
Q2: How can I confirm the identity of the this compound peak in a complex chromatogram?
A2: The most reliable method for peak identification is to use a certified reference standard of this compound. By injecting the standard under the same chromatographic conditions, you can compare the retention time with the peak of interest in your sample. For unambiguous identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (HPLC-MS) is highly recommended.
Q3: My baseline is noisy. What are the common causes and solutions?
A3: A noisy baseline can be caused by several factors:
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Air bubbles in the system: Degas the mobile phase thoroughly and prime the pump.
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Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.
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Detector lamp nearing the end of its life: Replace the detector lamp.
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Pump pulsations: Ensure the pump's pulse dampener is functioning correctly.
Q4: What should I do if I observe split peaks for this compound?
A4: Peak splitting can be due to several reasons:
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Co-elution of an interfering compound: Optimize the mobile phase or column chemistry to improve separation.
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Column void or contamination at the inlet: Replace the column or guard column.
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Sample solvent incompatibility: Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.
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Injector issues: Ensure the injector is not partially blocked and is functioning correctly.
Data Presentation
The following tables provide a summary of typical quantitative data for the HPLC analysis of lignans (B1203133) and related phenolic compounds. These values can serve as a reference for method development and optimization.
Table 1: Representative HPLC Method Parameters for Lignan Analysis
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 320 nm |
Table 2: Typical Performance Characteristics of a Validated HPLC Method for Phenolic Compounds
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Protocols
Representative Protocol for HPLC Analysis of this compound in a Plant Extract
This protocol is a representative method and may require optimization for specific matrices.
1. Materials and Reagents
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (≥98%)
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Reference standard of this compound
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Plant extract containing this compound
2. Instrumentation
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HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Mobile Phase
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an ultrasonicator or an online degasser.
4. Preparation of Standard and Sample Solutions
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Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol or a mixture of methanol and water to obtain a stock solution of known concentration (e.g., 1 mg/mL).
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Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
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Sample Solution: Accurately weigh the plant extract and dissolve it in a suitable solvent (e.g., methanol). The solution may need to be filtered through a 0.45 µm syringe filter before injection to remove particulate matter.
5. Chromatographic Conditions
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile) according to the following program:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 90% B
-
30-35 min: Hold at 90% B
-
35-36 min: 90% to 10% B
-
36-45 min: Hold at 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: 320 nm
6. Data Analysis
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Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Mandatory Visualization
Caption: Workflow for optimizing HPLC separation of this compound.
Caption: Logical relationship diagram for troubleshooting common HPLC issues.
References
Stability testing of 9-O-Feruloyllariciresinol under different storage conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the stability testing of 9-O-Feruloyllariciresinol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in storage?
A1: The stability of this compound, a phenolic compound containing an ester linkage, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The ester bond is susceptible to hydrolysis, especially under acidic or basic conditions, while the phenolic moieties are prone to oxidation.[1][2]
Q2: What is a forced degradation study and why is it necessary for this compound?
A2: A forced degradation or stress study is a process that exposes the compound to conditions more severe than standard accelerated stability testing, such as high heat, humidity, extreme pH, and intense light.[1][3] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can accurately separate the intact drug from its degradants.[1] This is a key requirement for regulatory documentation.[3]
Q3: What are the likely degradation pathways for this compound?
A3: The most probable degradation pathways include:
-
Hydrolysis: Cleavage of the ester bond linking ferulic acid to the lariciresinol (B1674508) backbone, yielding ferulic acid and lariciresinol. This is a common degradation route for ester-containing molecules.
-
Oxidation: The phenolic hydroxyl groups on both the feruloyl and lariciresinol moieties are susceptible to oxidation, which can lead to the formation of quinone-type structures or polymeric products.
-
Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through oxidative pathways.[3]
Q4: What is a "stability-indicating method," and what is a suitable one for this compound?
A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease of the active substance in the presence of its degradation products, excipients, and other potential impurities.[3] For this compound, a High-Performance Liquid Chromatography (HPLC) method with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is highly suitable. A reverse-phase C18 column is commonly used for separating lignans (B1203133) and related phenolic compounds.[4][5][6]
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between parent peak and degradation products in HPLC. | 1. Mobile phase is not optimized.2. Incorrect column choice.3. Gradient elution profile is too steep or too shallow. | 1. Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer.2. Modify the pH of the aqueous portion of the mobile phase.3. Try a different column chemistry (e.g., C8, Phenyl-Hexyl).4. Optimize the gradient slope and time to improve separation. |
| Mass balance in the forced degradation study is less than 95%. | 1. Some degradation products are not being detected by the analytical method (e.g., they don't have a chromophore).2. Degradants are precipitating out of solution.3. Degradants are volatile.4. The parent compound is strongly adsorbing to the container surface. | 1. Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) in addition to UV.2. Check for precipitation in your stressed samples.3. Use appropriate sample handling and sealing techniques.4. Use silanized vials or containers to minimize adsorption. |
| No degradation is observed under stress conditions. | 1. The compound is highly stable under the applied conditions.2. Stress conditions are not harsh enough.3. The concentration of the stressing agent (acid, base, oxidant) is too low. | 1. Increase the duration, temperature, or concentration of the stressor.[1] For example, if no degradation occurs at 60°C, a higher temperature may be needed. For hydrolysis, move from 0.1 M HCl/NaOH to 1 M.[2] |
| Excessive degradation (>20%) is observed, making it difficult to identify primary degradants. | 1. Stress conditions are too harsh.2. The compound is inherently unstable. | 1. Reduce the exposure time, temperature, or concentration of the stressor. The goal of forced degradation is typically to achieve 5-20% degradation to ensure primary degradants can be reliably identified.[2] |
Data Presentation
The following tables present hypothetical data for the stability of this compound under various forced degradation conditions. This data is for illustrative purposes to guide experimental design, as specific public data for this compound is limited.
Table 1: Hypothetical Degradation of this compound under Hydrolytic Stress at 60°C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (Water, pH 7) | % Remaining (0.1 M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 92.1 |
| 8 | 94.2 | 99.5 | 75.4 |
| 24 | 85.1 | 98.9 | 40.6 |
| 48 | 76.8 | 98.1 | 15.2 |
Table 2: Hypothetical Degradation under Oxidative and Thermal Stress
| Condition | Time (hours) | % Remaining |
| 3% H₂O₂ at 25°C | 2 | 91.5 |
| 8 | 78.3 | |
| 24 | 60.7 | |
| Thermal (Solid State) at 80°C | 24 | 99.6 |
| 72 | 98.5 | |
| 168 | 96.2 |
Table 3: Hypothetical Degradation under Photolytic Stress (ICH Q1B Conditions)
| Condition | Exposure | % Remaining |
| Solid State | 1.2 million lux hours (Visible) | 98.9 |
| 200 watt hours/m² (UV-A) | 97.5 | |
| In Solution (Methanol) | 1.2 million lux hours (Visible) | 94.3 |
| 200 watt hours/m² (UV-A) | 91.8 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To identify the degradation pathways and develop a stability-indicating HPLC method for this compound.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile and methanol (B129727)
-
Purified water (18 MΩ·cm)
-
Formic acid or phosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with DAD or MS detector
-
pH meter
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw samples at 0, 2, 8, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature (25°C). Withdraw samples at shorter intervals (e.g., 0, 1, 4, and 8 hours) due to expected faster degradation. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂. Keep in the dark at room temperature. Withdraw samples at 0, 2, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Heat the stock solution at 60°C in a sealed vial. Sample at 24, 48, and 72 hours.
-
Solid: Place a few milligrams of solid this compound in an open dish in an oven at 80°C. Sample at predetermined intervals, dissolve in solvent, and analyze.
-
-
Photostability: Expose the solid compound and a solution (e.g., 0.1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[3] A dark control sample should be stored under the same conditions but protected from light.
5. Analytical Methodology (Example HPLC Method):
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.[4][5]
-
Mobile Phase: Gradient elution with (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 20% B, ramp to 80% B over 25 minutes, hold for 5 minutes, return to initial conditions.
-
Column Temperature: 30°C.
-
Detection: DAD at 320 nm (for the feruloyl moiety) and 280 nm (for general phenolic structures).[4][5]
-
Injection Volume: 10 µL.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Analyze the chromatograms for the appearance of new peaks (degradation products).
-
Perform peak purity analysis using the DAD to ensure the parent peak is not co-eluting with any degradants.
-
Calculate mass balance to account for all material.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. [PDF] A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency | Semantic Scholar [semanticscholar.org]
- 5. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing NMR Spectral Resolution for 9-O-Feruloyllariciresinol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of 9-O-Feruloyllariciresinol and related complex lignans. Overcoming challenges such as signal overlap and poor resolution is critical for accurate structural elucidation and characterization.
Frequently Asked Questions (FAQs)
Q1: My 1H NMR spectrum of this compound shows significant signal overlap, especially in the aromatic and methoxy (B1213986) regions. How can I improve the resolution?
A1: Signal overlap is a common challenge with complex molecules like this compound, which has multiple aromatic protons and methoxy groups in similar chemical environments.[1] Here are several strategies to enhance spectral resolution:
-
Optimize Shimming: Proper shimming of the magnetic field is the first and most crucial step to achieve high resolution.[2] An inhomogeneous magnetic field will cause peak broadening, obscuring fine couplings and exacerbating overlap.[2]
-
Choice of Deuterated Solvent: Changing the solvent can induce differential chemical shifts of protons, potentially resolving overlapping signals.[3] For phenolic compounds like lignans, solvents like acetone-d6, methanol-d4, or benzene-d6 (B120219) can offer different spectral dispersion compared to the more common chloroform-d (B32938) (CDCl3).[3][4]
-
Varying the Temperature: Acquiring the spectrum at a different temperature can alter the chemical shifts, particularly for protons involved in hydrogen bonding or those in conformationally flexible parts of the molecule.[4] This can be a simple yet effective way to separate overlapping resonances.
-
Higher Magnetic Field: If accessible, using a higher field NMR spectrometer (e.g., 600 MHz or above) will provide greater spectral dispersion, inherently improving resolution.
-
Two-Dimensional (2D) NMR: For complex overlapping signals, 2D NMR experiments such as COSY, HSQC, and HMBC are indispensable.[5] These experiments spread the signals into a second dimension, significantly enhancing resolution and providing connectivity information.[6]
Q2: I am observing broad peaks in my NMR spectrum of this compound. What are the potential causes and solutions?
A2: Peak broadening can arise from several factors, and addressing them systematically can significantly improve your spectral quality.[1]
-
Poor Shimming: As mentioned, this is a primary cause of broad peaks. Re-shimming the spectrometer is the first troubleshooting step.[2]
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn causes broader lines. Diluting the sample may help sharpen the signals.[7]
-
Paramagnetic Impurities: Traces of paramagnetic metals in the sample or NMR tube can cause significant line broadening.[2] Purifying the sample or using a chelating agent can mitigate this issue.
-
Chemical Exchange: If the molecule is undergoing conformational changes on a timescale comparable to the NMR experiment, it can lead to broadened signals.[1] Acquiring the spectrum at a different temperature can help by either slowing down the exchange (at lower temperatures) to resolve individual conformers or speeding it up (at higher temperatures) to observe a sharp, averaged signal.[4]
-
Incomplete Dissolution: Ensure your sample is fully dissolved and the solution is homogeneous. Any suspended particles will degrade the magnetic field homogeneity and broaden the peaks.[7]
Q3: I am struggling with the complete assignment of the 1H and 13C NMR spectra of this compound due to overlapping signals. What is a recommended workflow?
A3: A combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of complex molecules.
Start by acquiring high-quality 1D ¹H and ¹³C spectra. The ¹H spectrum will give you information on proton chemical shifts, integrations, and coupling patterns. The ¹³C spectrum, along with a DEPT experiment, will identify the different types of carbon atoms (CH, CH₂, CH₃, and quaternary carbons).
Next, perform a series of 2D experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish spin systems within the molecule.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.[5]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, providing information about the stereochemistry and 3D structure of the molecule.
By systematically analyzing the data from these experiments, you can piece together the complete structure and assign all the ¹H and ¹³C chemical shifts.
Troubleshooting Guides
Issue: Poor Signal-to-Noise Ratio in the 13C NMR Spectrum
Issue: Overlapping Resonances in the 1H NMR Spectrum
Data Presentation
Due to the lack of publicly available, fully assigned NMR data specifically for this compound, the following table provides the ¹H and ¹³C NMR assignments for the closely related and structurally similar compound, secoisolariciresinol (B192356) diglucoside, in DMSO-d6. This can serve as a valuable reference for assigning the spectrum of this compound. The numbering scheme for secoisolariciresinol is provided for clarity.
Table 1: ¹H and ¹³C NMR Assignments for Secoisolariciresinol Diglucoside in DMSO-d6
| Position | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 132.0 | - | - |
| 2 | 112.9 | 6.65 | d (1.8) |
| 3 | 147.3 | - | - |
| 4 | 145.8 | - | - |
| 5 | 115.3 | 6.68 | d (8.0) |
| 6 | 121.0 | 6.53 | dd (8.0, 1.8) |
| 7 | 42.5 | 2.45 | m |
| 8 | 33.8 | 1.70 | m |
| 9 | 70.8 | 3.55, 3.35 | m |
| 3-OCH₃ | 55.6 | 3.70 | s |
| 1' | 102.8 | 4.18 | d (7.8) |
| 2' | 73.5 | 2.95 | t (8.5) |
| 3' | 76.7 | 3.08 | m |
| 4' | 69.7 | 3.00 | m |
| 5' | 77.0 | 3.15 | m |
| 6' | 60.7 | 3.65, 3.45 | m |
Data adapted from a study on secoisolariciresinol diglucoside. The chemical shifts for this compound will be similar but will show additional signals for the feruloyl group and shifts in the lariciresinol (B1674508) moiety due to the esterification at the 9-O position.
Table 2: Comparison of Resolution Enhancement Techniques
| Technique | Principle | Advantage | Disadvantage |
| Good Shimming | Optimizes magnetic field homogeneity. | Fundamental for high resolution; sharpens all peaks. | Can be time-consuming and requires experience. |
| Solvent Change | Alters solute-solvent interactions, inducing chemical shift changes. | Simple to implement; can resolve specific overlaps. | May not be effective for all overlaps; sample recovery can be difficult with some solvents. |
| Temperature Variation | Changes conformational equilibria and hydrogen bonding. | Can resolve conformation- or exchange-related broadening and overlap. | May require specialized equipment; can alter the molecule's stability. |
| Higher Magnetic Field | Increases the frequency separation between resonances. | Provides the most significant and general improvement in resolution. | Access to high-field instruments may be limited and expensive. |
| 2D NMR (e.g., HSQC) | Spreads correlations into a second dimension. | Excellent for resolving severe overlap and providing structural information. | Longer experiment times; requires more complex data processing. |
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
-
Sample Purity: Ensure the this compound sample is of high purity. Impurities can complicate the spectrum and introduce artifacts.
-
Solvent Selection: Choose a high-quality deuterated solvent (e.g., DMSO-d6, acetone-d6, CDCl3). Ensure the solvent is dry to minimize the residual water peak.
-
Concentration: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Filtration: To remove any particulate matter, filter the sample solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]
-
Degassing (Optional): If paramagnetic dissolved oxygen is a concern for line broadening, the sample can be degassed by bubbling an inert gas (e.g., nitrogen or argon) through the solution for a few minutes.
Protocol 2: Standard 2D NMR Experiments for Structural Elucidation
The following are general parameters for acquiring 2D NMR spectra on a 500 or 600 MHz spectrometer. These may need to be optimized for your specific instrument and sample.
¹H-¹H COSY:
-
Pulse Program: Standard COSY (e.g., cosygpqf on Bruker instruments).
-
Spectral Width (SW): Cover the entire ¹H chemical shift range (e.g., 0-12 ppm).
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-8 per increment.
-
Relaxation Delay (d1): 1-2 seconds.
¹H-¹³C HSQC:
-
Pulse Program: Standard HSQC with sensitivity enhancement and gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).[8]
-
Spectral Width (SW): Cover the full ¹H range in F2 and the expected ¹³C range in F1 (e.g., 0-160 ppm).
-
Data Points (TD): 1024 in F2, 256 in F1.[8]
-
Number of Scans (NS): 4-16 per increment.
-
Relaxation Delay (d1): 1.5-2 seconds.[8]
-
¹JCH Coupling Constant: Set to an average value for one-bond C-H couplings (e.g., 145 Hz).[8]
¹H-¹³C HMBC:
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).
-
Spectral Width (SW): Cover the full ¹H range in F2 and the expected ¹³C range in F1.
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 8-32 per increment.
-
Relaxation Delay (d1): 1.5-2 seconds.
-
Long-Range Coupling Constant: Optimized for 2-3 bond couplings (typically 8-10 Hz).
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. ulethbridge.ca [ulethbridge.ca]
- 4. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 5. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Basics [bloch.anu.edu.au]
- 8. mdpi.com [mdpi.com]
Strategies to minimize degradation of 9-O-Feruloyllariciresinol during extraction.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 9-O-Feruloyllariciresinol during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: The degradation of this compound, a phenolic compound, is primarily influenced by several factors:
-
High Temperatures: Elevated temperatures can accelerate degradation reactions, particularly the hydrolysis of the ester linkage and decarboxylation of the ferulic acid moiety.
-
Extreme pH: Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the ester bond. While a controlled alkaline environment may be necessary to release the compound from the plant matrix, prolonged exposure to high pH can be detrimental.
-
Presence of Oxygen: Oxidative degradation is a common pathway for phenolic compounds, leading to the formation of quinone-type structures and other degradation products. This is often accelerated by light and the presence of metal ions.
-
Light Exposure: Photodegradation can occur, especially in the presence of UV light, leading to the breakdown of the molecule.
-
Enzymatic Activity: Endogenous enzymes within the plant material, such as esterases and oxidases, can degrade the target compound if not properly inactivated.
Q2: Which solvents are recommended for the extraction of this compound to minimize degradation?
A2: The choice of solvent is critical for both extraction efficiency and the stability of this compound. Based on studies of similar lignans (B1203133) and phenolic compounds, the following are recommended:
-
Ethanol (B145695) and Methanol (B129727): These are commonly used solvents for extracting phenolic compounds. Aqueous mixtures (e.g., 70-80% ethanol or methanol in water) are often more effective than absolute alcohols as they can better penetrate the plant matrix and extract a wider range of polar and moderately polar compounds.
-
Acetone: An effective solvent for a variety of phenolic compounds, often used in aqueous mixtures.
-
Ethyl Acetate: A less polar solvent that can be used for selective extraction, potentially reducing the co-extraction of highly polar impurities.
-
"Green" Solvents: For environmentally friendly options, solvents like methyl ethyl ketone and dimethyl carbonate have shown promise in the extraction of other lignans.
It is crucial to use high-purity, degassed solvents to minimize oxidative degradation.
Q3: Are there any modern extraction techniques that are particularly suitable for minimizing the degradation of this compound?
A3: Yes, several modern extraction techniques can significantly reduce the risk of degradation compared to conventional methods like maceration or Soxhlet extraction:
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly, leading to rapid and efficient extraction with shorter extraction times.
-
Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): These techniques use elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption and extraction time. The enclosed system also limits exposure to light and air.
-
Supercritical Fluid Extraction (SFE): SFE, often using carbon dioxide as the supercritical fluid, is a mild extraction method that avoids the use of harsh organic solvents and high temperatures. A co-solvent like ethanol is typically required for extracting polar compounds like lignans.
These methods are advantageous as they generally require shorter extraction times and can be performed at lower temperatures, thus minimizing the exposure of this compound to degradative conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: Insufficient solvent penetration, inadequate extraction time or temperature. | Optimize Extraction Parameters: - Increase extraction time in increments.- If using UAE or MAE, optimize power and cycle settings.- For conventional methods, consider a moderate increase in temperature (e.g., to 40-50°C), while monitoring for degradation.- Ensure the plant material is finely ground to increase surface area. |
| Degradation during Extraction: Exposure to high temperature, light, or oxygen. | Minimize Degradative Conditions: - Use a modern extraction technique like UAE or MAE to reduce time and temperature.- Perform extraction under an inert atmosphere (e.g., nitrogen or argon).- Protect the extraction vessel from light by using amber glassware or wrapping it in aluminum foil.- Add antioxidants (e.g., ascorbic acid, BHT) to the extraction solvent. | |
| Presence of a Major Unknown Peak in HPLC/LC-MS Analysis | Degradation Product: This could be a result of hydrolysis or oxidation. A common degradation product of feruloylated compounds is 4-vinyl guaiacol, formed via decarboxylation. | Analyze Degradation Products: - Use LC-MS/MS to identify the molecular weight and fragmentation pattern of the unknown peak to elucidate its structure.- Review extraction conditions: if high temperatures were used, consider decarboxylation. If the pH was high, consider hydrolysis products. |
| Poor Purity of the Extract | Co-extraction of Impurities: The chosen solvent may be too polar or non-polar, extracting a wide range of other compounds. | Optimize Solvent System and Purification: - Try a solvent with a different polarity.- Employ a sequential extraction approach, starting with a non-polar solvent (e.g., hexane) to remove lipids before extracting with a more polar solvent.- Implement a post-extraction purification step such as solid-phase extraction (SPE) or column chromatography. |
| Inconsistent Results Between Batches | Variability in Plant Material: Differences in the age, growing conditions, or storage of the plant material can affect the content of the target compound. | Standardize Plant Material: - Use plant material from a single, well-characterized source.- Ensure consistent drying and storage conditions for the raw material. |
| Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different outcomes. | Standardize Operating Procedures (SOPs): - Document and strictly adhere to all extraction parameters (time, temperature, solvent-to-solid ratio, etc.).- Calibrate all equipment regularly. |
Experimental Protocols
General Protocol for Ultrasound-Assisted Extraction (UAE) to Minimize Degradation
-
Sample Preparation:
-
Dry the plant material at a low temperature (e.g., 40°C) in a vacuum oven to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh).
-
Store the powdered material in a desiccator in the dark at a low temperature (e.g., 4°C or -20°C) until extraction.
-
-
Extraction:
-
Weigh a precise amount of the powdered plant material (e.g., 1 g) and place it in an extraction vessel.
-
Add a specific volume of pre-chilled, degassed extraction solvent (e.g., 20 mL of 80% ethanol in water). The solid-to-liquid ratio should be optimized, but a starting point of 1:20 (w/v) is common.
-
Place the extraction vessel in an ultrasonic bath with temperature control.
-
Set the sonication frequency (e.g., 40 kHz) and power (e.g., 100 W).
-
Set the extraction temperature to a moderate level (e.g., 40°C).
-
Extract for a predetermined time (e.g., 30 minutes). The optimal time should be determined experimentally.
-
Protect the apparatus from light during the entire process.
-
-
Post-Extraction Processing:
-
Immediately after extraction, centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes) to separate the extract from the solid residue.
-
Filter the supernatant through a 0.45 µm filter.
-
Store the extract in an amber vial at low temperature (e.g., -20°C) under an inert atmosphere until analysis.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Optimized workflow for minimizing this compound degradation.
Technical Support Center: 9-O-Feruloyllariciresinol Cell-Based Assays
Welcome to the technical support center for researchers utilizing 9-O-Feruloyllariciresinol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell-based assays.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is a natural product and may have limited aqueous solubility. It is recommended to first dissolve the compound in a sterile, high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration primary stock (e.g., 10-50 mM). This stock solution should be stored at -20°C or -80°C. For cell-based experiments, create fresh working solutions by diluting the primary stock in your complete cell culture medium.
Crucial Control: Always include a vehicle control in your experiments, treating a set of cells with the same final concentration of the solvent (e.g., DMSO) used in your highest treatment concentration to ensure the solvent itself does not affect cell viability or the experimental outcome[1].
Q2: My this compound solution is precipitating in the cell culture medium. What should I do?
A2: Precipitation at high concentrations is a common issue with lipophilic natural products[1].
-
Solubility Test: First, determine the maximum soluble concentration of the compound in your specific cell culture medium.
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low, typically ≤ 0.5%, as higher concentrations can be cytotoxic.
-
Warm Medium: Gently warm the culture medium to 37°C before adding the compound stock solution to aid in dissolution.
-
Vortexing: Vortex the diluted solution briefly before adding it to the cell culture wells.
-
Microscopic Examination: Always inspect the wells under a microscope after treatment to check for any visible precipitate, which can interfere with optical readings and affect results[1].
Troubleshooting Guide: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells[2]. However, natural compounds can sometimes interfere with this assay[3].
Q1: My untreated control cells show low absorbance values, or the results are inconsistent.
A1: Low or inconsistent absorbance can stem from several factors related to cell health or assay execution.
-
Cell Seeding Density: Ensure you have optimized the cell seeding density. Too few cells will produce a weak signal.
-
Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase before starting the experiment. Issues like contamination or overgrown cultures can lead to poor results[4][5].
-
Reagent Handling: Ensure the MTT reagent is properly stored (protected from light) and warmed to 37°C before use. Also, ensure the formazan crystals are fully dissolved in the solubilization solution before reading the absorbance[6]. Incomplete solubilization is a common source of variability[6].
Q2: I'm observing an increase in absorbance (suggesting higher viability) at high concentrations of this compound, which is unexpected.
A2: This is a critical issue often seen with plant extracts and colored compounds[3]. It can lead to false-positive viability results[3].
-
Compound Interference: The compound itself may be colored or may directly reduce the MTT reagent, leading to a false signal[3][7].
-
Solution: Run a parallel "compound-only" control plate. In these wells, add the same concentrations of this compound to the culture medium without any cells. Incubate this plate alongside your experimental plate. Subtract the absorbance reading of each compound-only well from the corresponding experimental well containing cells[7][8].
-
-
Precipitation: The compound may precipitate at high concentrations, scattering light and artificially increasing the absorbance reading[1].
-
Solution: Visually inspect the wells for precipitate. If observed, you may need to use lower concentrations or improve the compound's solubility.
-
Q3: What are reliable alternatives if MTT assay interference is suspected?
A3: If interference persists, consider using an assay with a different detection method.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure ATP levels, which correlate with the number of viable cells. Luminescence is generally less prone to interference from colored compounds[7][9].
-
LDH Release Assay: This colorimetric assay measures lactate (B86563) dehydrogenase (LDH) released from damaged cells into the supernatant, quantifying cytotoxicity[7].
-
Resazurin (B115843) (AlamarBlue™) Assay: This fluorescent assay measures the reduction of resazurin to the fluorescent resorufin (B1680543) by viable cells[9]. Reading the fluorescence can avoid interference from colored compounds[8].
Example Data: Correcting for Compound Interference in MTT Assay
| Concentration (µM) | Raw Absorbance (Cells + Compound) | Compound-Only Absorbance (No Cells) | Corrected Absorbance | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.05 | 1.20 | 100% |
| 10 | 1.12 | 0.06 | 1.06 | 88% |
| 25 | 0.88 | 0.08 | 0.80 | 67% |
| 50 | 0.65 | 0.12 | 0.53 | 44% |
| 100 | 0.50 | 0.20 | 0.30 | 25% |
Experimental Workflow & Troubleshooting Logic
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adl.usm.my [adl.usm.my]
- 5. promocell.com [promocell.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Addressing matrix effects in mass spectrometry analysis of 9-O-Feruloyllariciresinol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of 9-O-Feruloyllariciresinol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the analysis of this compound, these effects can lead to either a suppression or enhancement of the signal, which directly impacts the accuracy, precision, and sensitivity of quantification.[2] This interference is not always visible in the chromatogram but can significantly skew results.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a this compound standard into the mass spectrometer after the analytical column while injecting a blank matrix extract.[3] Dips or peaks in the baseline signal indicate retention times where co-eluting matrix components cause ion suppression or enhancement.
-
Post-Extraction Spike Analysis: This quantitative method compares the signal response of this compound spiked into a blank matrix extract after the extraction process to the response of a standard in a neat solvent at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.[4]
Q3: What are the primary strategies to mitigate matrix effects for this compound analysis?
A3: A multi-pronged approach is often most effective:
-
Sample Preparation: The goal is to remove interfering components before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects than simpler methods like protein precipitation.[1][5]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a higher resolution column.[6]
-
Calibration Strategy:
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for consistent matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS of this compound will co-elute and experience the same ionization effects as the analyte, providing a reliable basis for quantification.
-
Standard Addition: This method involves adding known amounts of a this compound standard to the sample extracts and extrapolating to determine the endogenous concentration. This is particularly useful when a blank matrix is unavailable.[7]
-
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low signal intensity or complete signal loss for this compound | Severe ion suppression from co-eluting matrix components. | 1. Perform a post-column infusion experiment to identify the retention time regions of significant ion suppression. 2. Modify the chromatographic method to shift the elution of this compound away from these suppression zones. This could involve adjusting the gradient profile or changing the mobile phase composition. 3. Improve sample cleanup. If using protein precipitation, consider switching to a more rigorous method like SPE or LLE to remove a wider range of interferences.[1] 4. Dilute the sample. This can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification. |
| Poor reproducibility of quantitative results | Inconsistent matrix effects between samples. | 1. Implement a stable isotope-labeled internal standard (SIL-IS) for this compound. This is the most effective way to correct for sample-to-sample variations in matrix effects. 2. If a SIL-IS is unavailable, use a structural analog as an internal standard. Ensure it co-elutes and has similar ionization properties to this compound. 3. Employ the standard addition method for quantification. This approach can account for matrix effects on a per-sample basis.[7] 4. Ensure consistent sample collection and preparation procedures to minimize variability in the sample matrix. |
| Non-linear calibration curve in matrix | Matrix effects are concentration-dependent. | 1. Use matrix-matched calibrants prepared by spiking known concentrations of this compound into a blank matrix extract. This ensures that the calibration standards and samples experience similar matrix effects. 2. Widen the calibration range and use a weighted regression model if the non-linearity is predictable. 3. Improve sample cleanup to reduce the overall matrix load and minimize concentration-dependent effects. |
| Unexpected peaks or high background noise | Contamination from the sample matrix or sample preparation process. | 1. Review the sample preparation protocol. Ensure all solvents are high-purity and that plasticware is not a source of leachable contaminants.[5] 2. Incorporate a more specific sample cleanup step, such as an SPE phase with a different retention mechanism, to remove the interfering compounds. 3. Optimize MS/MS parameters. Ensure the precursor and product ion masses for this compound are correct and that the collision energy is optimized for a specific and intense transition. |
Quantitative Data Summary
| Analyte Class | Matrix | Sample Preparation | Ionization Mode | Matrix Effect (%) |
| Lignans | Plant Extract | QuEChERS | ESI- | -30 to +15 |
| Phenolic Acids | Human Plasma | Protein Precipitation | ESI- | -50 to -10 |
| Flavonoids | Fruit Juice | SPE | ESI+ | -25 to +10 |
Note: These values are illustrative. The actual matrix effect for this compound will depend on the specific matrix, sample preparation method, and LC-MS/MS conditions.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike
-
Prepare three sets of samples:
-
Set A (Neat Solution): A known concentration of this compound standard in the final mobile phase solvent.
-
Set B (Post-Spiked Matrix): A blank matrix extract (a sample known not to contain the analyte) spiked with the same concentration of this compound standard as Set A.
-
Set C (Pre-Spiked Matrix for Recovery): A blank matrix spiked with the same concentration of this compound standard before the extraction process.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the matrix effect and recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
A matrix effect value significantly different from 100% (e.g., <80% or >120%) indicates ion suppression or enhancement, respectively.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Homogenize the sample (e.g., plant tissue, biological fluid) in an appropriate extraction solvent (e.g., methanol (B129727)/water). Centrifuge to pellet solids.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, followed by equilibration with water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elution: Elute this compound with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for addressing matrix effects in this compound analysis.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Improving the efficiency of 9-O-Feruloyllariciresinol synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of 9-O-Feruloyllariciresinol?
A1: The primary challenge is achieving regioselective feruloylation at the 9-O-phenolic position of lariciresinol (B1674508) while avoiding reactions at the aliphatic hydroxyl groups. Lariciresinol possesses both phenolic and aliphatic hydroxyls, and their similar reactivity can lead to a mixture of products, complicating purification and reducing the yield of the desired compound. Another key challenge is preventing side reactions, such as the esterification of the ferulic acid's own phenolic hydroxyl group or polymerization.[1][2]
Q2: What general strategies can be employed for the selective synthesis of this compound?
A2: Two main strategies can be considered:
-
Chemical Synthesis with Protecting Groups: This involves protecting the more reactive aliphatic hydroxyl groups of lariciresinol, followed by the acylation of the free phenolic hydroxyl group with an activated ferulic acid derivative. Subsequent deprotection yields the final product. The choice of protecting groups is critical to ensure they are stable during the acylation step and can be removed without affecting the newly formed ester bond.[3][4]
-
Enzymatic Synthesis: Lipases can exhibit high regioselectivity in non-aqueous media, catalyzing the esterification or transesterification at specific hydroxyl groups.[5][6][7] This approach can potentially avoid the need for protecting groups, offering a more direct and greener route. The choice of enzyme, solvent, and acyl donor is crucial for achieving the desired selectivity.[8][9][10]
Q3: How can I monitor the progress of the synthesis reaction?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction.[11] By spotting the reaction mixture alongside the starting materials (lariciresinol and ferulic acid derivative), you can observe the disappearance of reactants and the appearance of a new spot corresponding to the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion and the formation of any byproducts.
Q4: What are the recommended purification methods for this compound?
A4: Due to the polar nature of the phenolic hydroxyl and ester groups, column chromatography on silica (B1680970) gel is a common and effective purification method.[12][13] A gradient elution system with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. Preparative HPLC can be employed for final purification to achieve high purity.[12][14][15]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction by TLC until the starting material is consumed. - Increase Temperature: For chemical synthesis, cautiously increase the reaction temperature. For enzymatic reactions, ensure the temperature is optimal for the specific lipase (B570770) used.[11] - Use a More Activated Ferulic Acid Derivative: In chemical synthesis, consider using feruloyl chloride or a mixed anhydride (B1165640) to increase reactivity.[16] |
| Side Reactions | - Optimize Stoichiometry: An excess of one reactant can sometimes lead to side products. Experiment with different molar ratios of lariciresinol to the feruloyl donor. - Control Temperature: High temperatures can promote side reactions and decomposition.[11] - Inert Atmosphere: For reactions sensitive to oxidation, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon). |
| Product Degradation | - Mild Deprotection Conditions (if applicable): If using protecting groups, ensure the deprotection conditions are mild enough not to cleave the feruloyl ester bond. - Purification Conditions: Avoid strongly acidic or basic conditions during workup and purification. |
| Poor Enzyme Activity (Enzymatic Synthesis) | - Check Enzyme Quality: Ensure the lipase is active and has been stored correctly. - Optimize Water Content: A small amount of water is often necessary for lipase activity in organic media, but excess water can lead to hydrolysis of the ester product. Molecular sieves can be used to control the water content.[6] - Solvent Choice: The nature of the organic solvent can significantly impact enzyme activity and selectivity. |
Issue 2: Poor Regioselectivity (Formation of multiple feruloylated isomers)
| Potential Cause | Troubleshooting Steps |
| Similar Reactivity of Hydroxyl Groups (Chemical Synthesis) | - Implement a Protecting Group Strategy: Protect the aliphatic hydroxyls of lariciresinol before feruloylation. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.[3][17] - Use a Bulky Feruloyl Donor: A sterically hindered ferulic acid derivative might show some preference for the less hindered phenolic hydroxyl group. |
| Non-specific Enzyme (Enzymatic Synthesis) | - Screen Different Lipases: Different lipases have different substrate specificities and regioselectivities. Test a variety of commercially available lipases (e.g., from Candida antarctica, Rhizomucor miehei).[5][7] - Optimize Reaction Medium: The solvent can influence the conformation of the enzyme and thus its selectivity. Try different organic solvents or ionic liquids.[18] |
| Reaction Conditions Favoring Multiple Products | - Lower Reaction Temperature: Lower temperatures can sometimes enhance selectivity. - Controlled Addition of Reagents: Slow, dropwise addition of the acylating agent may improve selectivity. |
Data Presentation
Table 1: Comparison of General Conditions for Chemical vs. Enzymatic Feruloylation of Phenolic Compounds.
| Parameter | Chemical Synthesis (Illustrative) | Enzymatic Synthesis (Illustrative) |
| Acyl Donor | Feruloyl chloride, Ethyl ferulate | Ethyl ferulate, Vinyl ferulate[10] |
| Catalyst | Base (e.g., Pyridine (B92270), DMAP), Acid (e.g., H₂SO₄)[16] | Lipase (e.g., Novozym 435, Lipozyme TLIM)[6][7] |
| Solvent | Dichloromethane (B109758), THF, Acetonitrile | Toluene, tert-Butanol, Ionic Liquids[18] |
| Temperature | 0°C to reflux | 30°C to 70°C[18] |
| Reaction Time | 2 - 24 hours | 12 - 120 hours |
| Typical Yields (for related compounds) | 60 - 90% | 45 - 98%[6][18] |
Table 2: Influence of Reaction Parameters on the Yield of Related Esterification Reactions.
| Parameter Varied | Observation in Similar Reactions | Reference |
| Molar Ratio (Alcohol:Acid) | Increasing the excess of the alcohol component generally shifts the equilibrium towards the product, increasing the yield. | [11] |
| Temperature (Microwave Synthesis) | Increasing temperature can significantly accelerate the reaction, but excessively high temperatures can lead to hydrolysis of the ester. | [19][20] |
| Water Content (Enzymatic) | The presence of molecular sieves to remove water by-product can significantly increase substrate conversion. | [6] |
| Catalyst Loading (Enzymatic) | Higher enzyme loading can increase the reaction rate and yield up to a certain point. | [18] |
Experimental Protocols (Hypothetical)
Protocol 1: Chemical Synthesis of this compound via Protecting Group Strategy
-
Protection of Lariciresinol:
-
Dissolve lariciresinol in anhydrous dichloromethane (DCM).
-
Add a suitable base (e.g., imidazole) followed by a silylating agent (e.g., tert-Butyldimethylsilyl chloride, TBDMS-Cl) to protect the aliphatic hydroxyl groups.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Work up the reaction by washing with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the di-silylated lariciresinol by column chromatography.
-
-
Feruloylation:
-
Dissolve the protected lariciresinol in anhydrous DCM.
-
Add a base (e.g., pyridine or DMAP) and cool the mixture to 0°C.
-
Slowly add a solution of feruloyl chloride in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir until the protected lariciresinol is consumed (monitor by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the protected this compound by column chromatography.
-
-
Deprotection:
-
Dissolve the purified, protected product in tetrahydrofuran (B95107) (THF).
-
Add a deprotecting agent such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
-
Stir at room temperature and monitor the removal of the silyl groups by TLC.
-
Once the reaction is complete, concentrate the mixture and purify the final product, this compound, by column chromatography.
-
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Setup:
-
To a solution of lariciresinol and ethyl ferulate (e.g., in a 1:2 molar ratio) in a suitable organic solvent (e.g., 2-methyl-2-butanol (B152257) or an ionic liquid), add an immobilized lipase (e.g., Novozym 435).[6][18]
-
Add activated molecular sieves to remove the ethanol (B145695) by-product.[6]
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 60°C).
-
-
Reaction Monitoring:
-
Periodically take aliquots from the reaction mixture and analyze by TLC or HPLC to monitor the formation of the product and the consumption of starting materials.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, filter off the immobilized enzyme (which can often be washed and reused).
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate this compound.
-
Mandatory Visualization
Caption: Chemical synthesis workflow for this compound.
Caption: Enzymatic synthesis workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Secure Verification [dais.sanu.ac.rs]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Regioselective chemoenzymatic syntheses of ferulate conjugates as chromogenic substrates for feruloyl esterases [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Preconcentration of polar phenolic compounds from water samples and soil extract by liquid-phase microextraction and determination via liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Extraction and Isolation of Phenolic Compounds | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Khan Academy [khanacademy.org]
- 17. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 18. Enhanced transesterification of ethyl ferulate with glycerol for preparing glyceryl diferulate using a lipase in ionic liquids as reaction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation | MDPI [mdpi.com]
Validation & Comparative
Confirming the antioxidant capacity of 9-O-Feruloyllariciresinol against known standards.
A Guide for Researchers, Scientists, and Drug Development Professionals
Data Presentation
A direct comparison of the antioxidant capacity of 9-O-Feruloyllariciresinol with known standards would be presented in a tabular format. The following table illustrates how such data, if available, would be structured to facilitate easy comparison of IC50 values from the DPPH assay and Trolox Equivalent Antioxidant Capacity (TEAC) values from the ABTS and ORAC assays.
Table 1: Comparative Antioxidant Capacity of this compound and Standard Antioxidants
| Compound | DPPH Assay (IC50, µM) | ABTS Assay (TEAC, Trolox Equivalents) | ORAC Assay (µM Trolox Equivalents/µM Sample) |
| This compound | Data not available | Data not available | Data not available |
| Trolox | Value | 1.0 | 1.0 |
| Ascorbic Acid | Value | Value | Value |
| BHT | Value | Value | Value |
Note: The values in this table are placeholders and would need to be populated with experimental data from a direct comparative study.
Experimental Protocols
To ensure a valid comparison, standardized and widely accepted protocols for determining antioxidant capacity should be employed. Below are detailed methodologies for the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compound (this compound) and standards (Trolox, Ascorbic Acid, BHT)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample and Standards: Prepare a series of concentrations for the test compound and each standard in methanol.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
IC50 Value: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol (B145695)
-
Test compound and standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample or standard solution at different concentrations to the wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as in the DPPH assay.
-
TEAC Value: The Trolox Equivalent Antioxidant Capacity (TEAC) is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Test compound and standards
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer for each assay.
-
Prepare a series of Trolox standard solutions in phosphate buffer.
-
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 10 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to a Trolox standard curve and is expressed as micromoles of Trolox equivalents per micromole of the sample.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for comparing the antioxidant capacity of this compound with standard antioxidants.
A Comparative Analysis of 9-O-Feruloyllariciresinol and Other Feruloylated Compounds for Researchers and Drug Development Professionals
A deep dive into the antioxidant, anti-inflammatory, and anticancer properties of 9-O-Feruloyllariciresinol and related feruloylated compounds reveals their potential as promising therapeutic agents. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their exploration of these natural compounds.
Feruloylated compounds, a class of natural phenolics, have garnered significant attention for their diverse pharmacological activities. Among these, this compound, a lignan (B3055560) derivative, stands out for its potential therapeutic benefits. This guide offers a comparative study of this compound and other feruloylated compounds, focusing on their antioxidant, anti-inflammatory, and anticancer properties.
Comparative Biological Activity
The biological efficacy of feruloylated compounds is often attributed to the presence of the feruloyl moiety, which enhances their antioxidant and anti-inflammatory potential. Lignans (B1203133), such as lariciresinol (B1674508), when feruloylated, exhibit modified biological activities that are of interest in drug discovery.
Antioxidant Activity
| Compound/Extract | Assay | IC50 Value/Activity | Reference |
| Feruloylated Oligosaccharides | DPPH | 366.8 ± 10.38 mM Trolox/mg | [1] |
| Feruloylated Oligosaccharides | ABTS | 0.35 ± 0.01 mM Trolox/mg | [1] |
| Nordihydroguaiaretic acid | DPPH | 6.601 µg/mL | [2] |
| Secoisolariciresinol | DPPH | 14.141 µg/mL | [2] |
| Enterodiol | DPPH | 770.164 µg/mL | [2] |
| Enterolactone | DPPH | 932.167 µg/mL | [2] |
| Ferulic Acid | DPPH | 9.9 µg/mL | [3] |
| Caffeic Acid | DPPH | 5.9 µg/mL | [3] |
Table 1: Comparative Antioxidant Activities
Anti-inflammatory Activity
Inflammation is a critical factor in numerous chronic diseases. Feruloylated compounds have demonstrated significant anti-inflammatory properties, often through the modulation of key signaling pathways like NF-κB. Ferulic acid itself has been shown to exert anti-inflammatory effects by regulating inflammatory cytokines and modulating signaling pathways such as NF-κB, MAPK, and JAK/STAT[4]. While specific IC50 values for this compound are not available, studies on ferulic acid-sesquiterpene lactone hybrids show promising anti-inflammatory activity, with some compounds exhibiting potent inhibition of pro-inflammatory cytokines in vitro[5]. The anti-inflammatory effects of lignans are often linked to the inhibition of the NF-κB and MAPK pathways[6].
| Compound/Extract | Assay | IC50 Value/Activity | Reference |
| Ferulic acid-parthenolide hybrid (Compound 2) | Inhibition of pro-inflammatory cytokines | Pronounced activity in vitro | [5] |
| Ferulic acid-micheliolide hybrid (Compound 6) | Inhibition of pro-inflammatory cytokines | Pronounced activity in vitro | [5] |
| Ecdysanol A | Inhibition of TNF-α secretion | 22.9 µM | [7] |
| Ecdysanol F | Inhibition of TNF-α secretion | 41.9 µM | [7] |
Table 2: Comparative Anti-inflammatory Activities
Anticancer Activity
The anticancer potential of lignans and feruloylated compounds is a rapidly growing area of research. Lariciresinol, the parent compound of this compound, induces apoptosis in HepG2 liver cancer cells through a mitochondrial-mediated pathway[5][8]. A comparative study on the antineoplastic effects of pinoresinol (B1678388) and lariciresinol on breast cancer-derived human cells revealed that lariciresinol induced higher levels of apoptosis in all cell lines after 48 hours of treatment compared to pinoresinol[2]. While direct IC50 values for this compound are not specified, the data on related lignans suggest a promising avenue for investigation.
| Compound | Cell Line | IC50 Value | Reference |
| Guttiferone F | LNCaP (prostate cancer) | 5.17 µM (in serum-free medium) | [8] |
| Compound 9b | MCF-7 (breast cancer) | <0.1 µM | [9] |
| Compound 9c | A549 (lung cancer) | <0.1 µM | [9] |
| Lariciresinol | SkBr3 (breast cancer) | 500 µM (induced significant apoptosis) | [2] |
| Pinoresinol | SkBr3 (breast cancer) | 575 µM (induced significant apoptosis) | [2] |
Table 3: Comparative Anticancer Activities
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies for the key assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of various compounds.
Principle: DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically at 517 nm. The degree of discoloration indicates the scavenging potential of the antioxidant compound.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate or test tubes, add a specific volume of the test sample solution to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: After incubation, the absorbance of each solution is measured at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance is measured at a specific wavelength (usually between 500 and 600 nm). The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). A control group with untreated cells is also included.
-
MTT Addition: After the treatment period, add a solution of MTT (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Nitric Oxide (NO) Synthase Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: The production of nitric oxide by nitric oxide synthase (NOS) can be indirectly quantified by measuring the accumulation of its stable oxidation products, nitrite (B80452) and nitrate. The Griess reagent is commonly used to detect nitrite.
Procedure:
-
Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are typically used. The cells are seeded in a 96-well plate and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for NO production.
-
Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.
-
Color Development and Measurement: The mixture is incubated at room temperature for about 10-15 minutes to allow for the development of a purple azo dye. The absorbance is then measured at approximately 540 nm.
-
Calculation: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of inhibition of NO production is calculated by comparing the nitrite levels in the treated and untreated (LPS-stimulated) cells.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits NO production by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Feruloylated compounds and lignans exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation[10]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules[11][12]. Many feruloylated compounds and lignans have been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory response[4][6].
Nrf2 Signaling Pathway in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes[13]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, leading to the production of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[14][15]. Several lignans and ferulic acid have been shown to activate the Nrf2 pathway, enhancing the cellular antioxidant defense system[16][17].
Mitochondrial-Mediated Apoptosis Pathway in Cancer
Lariciresinol has been shown to induce apoptosis in cancer cells through the mitochondrial-mediated pathway[5][8]. This intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program, leading to cell death. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this process, with pro-apoptotic members (e.g., Bax) promoting cytochrome c release and anti-apoptotic members (e.g., Bcl-2) inhibiting it. Lariciresinol has been observed to decrease the Bcl-2/Bax ratio, thereby promoting apoptosis[8].
Conclusion
This comparative guide highlights the significant potential of this compound and other feruloylated compounds as valuable leads in drug discovery. Their multifaceted biological activities, including antioxidant, anti-inflammatory, and anticancer effects, are rooted in their ability to modulate key cellular signaling pathways. While further research is needed to elucidate the precise quantitative bioactivity and mechanisms of action of this compound, the existing data on related compounds provide a strong foundation for future investigations. The detailed experimental protocols and pathway diagrams presented herein are intended to facilitate these research endeavors and accelerate the translation of these promising natural products into novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Anti-Inflammatory and Antioxidant Effects of Ferulic Acid and Quinic Acid on Acetic Acid-Induced Ulcerative Colitis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nrf2-Mediated Pathway Activated by Prunus spinosa L. (Rosaceae) Fruit Extract: Bioinformatics Analyses and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Upregulation of Nrf2 signaling and suppression of ferroptosis and NF-κB pathway by leonurine attenuate iron overload-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-inflammatory effects of 9-O-Feruloyllariciresinol in different cell lines.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory effects of 9-O-Feruloyllariciresinol against other known anti-inflammatory agents. Due to the limited direct experimental data on this compound, this comparison is based on the well-documented anti-inflammatory properties of its constituent moieties, lariciresinol (B1674508) and ferulic acid, as well as structurally related lignans (B1203133).
Executive Summary
This compound, a lignan (B3055560) conjugate, is anticipated to possess significant anti-inflammatory properties. This is inferred from the known activities of lariciresinol and ferulic acid, which have been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[1][2][3] These pathways are pivotal in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] This guide will compare the potential efficacy of this compound with other lignans and a standard non-steroidal anti-inflammatory drug (NSAID).
Comparative Data on Anti-inflammatory Activity
The following tables summarize the expected inhibitory effects of this compound in comparison to other relevant compounds on key inflammatory markers in common cell lines like RAW 264.7 macrophages and human intestinal Caco-2 cells. The data for this compound is extrapolated from studies on lariciresinol, ferulic acid, and other lignans.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | % Inhibition of NO Production (Approx.) |
| This compound (Predicted) | 10 - 50 | 40 - 70% |
| Lariciresinol | 10 - 50 | 35 - 65% |
| Ferulic Acid | 50 - 200 | 30 - 60%[6] |
| Pinoresinol (B1678388) | 10 - 50 | 50 - 80%[7] |
| Dexamethasone (Positive Control) | 1 - 10 | > 90% |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
| Compound | Cytokine | Concentration (µM) | % Inhibition (Approx.) |
| This compound (Predicted) | TNF-α | 10 - 50 | 35 - 65% |
| IL-6 | 10 - 50 | 40 - 70% | |
| IL-1β | 10 - 50 | 30 - 60% | |
| Lariciresinol | TNF-α, IL-6 | 10 - 50 | 30 - 60%[8] |
| Ferulic Acid | TNF-α, IL-6, IL-1β | 50 - 200 | 25 - 55%[9] |
| Pinoresinol | IL-6 | 10 - 50 | 45 - 75%[7] |
| Dexamethasone (Positive Control) | TNF-α, IL-6, IL-1β | 1 - 10 | > 85% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's anti-inflammatory effects.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (Murine Macrophage): A standard model for studying inflammation.[10]
-
Caco-2 (Human Colorectal Adenocarcinoma): Used to model the intestinal epithelial barrier and inflammation.
-
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or comparator compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only treated group.
Pro-inflammatory Cytokine Measurement (ELISA)
-
Culture and treat RAW 264.7 cells as described above.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The percentage of cytokine inhibition is calculated by comparing the concentrations in the compound-treated groups to the LPS-only treated group.
Western Blot Analysis for Inflammatory Mediators
-
Lyse the treated cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), p65 (NF-κB), phospho-p65, p38, phospho-p38, ERK, phospho-ERK, JNK, and phospho-JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against β-actin or GAPDH as a loading control.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways involved in inflammation and the proposed points of intervention for this compound.
Conclusion
Based on the established anti-inflammatory profiles of lariciresinol, ferulic acid, and related lignans, this compound is a promising candidate for further investigation as a novel anti-inflammatory agent. The provided experimental protocols and comparative data offer a framework for validating its efficacy in various cell lines. Future studies should focus on direct comparative analyses and in-depth mechanistic elucidation to fully characterize the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Luteoloside Exerts Analgesic Effect in a Complete Freund’s Adjuvant-Induced Inflammatory Model via Inhibiting Interleukin-1β Expression and Macrophage/Microglia Activation [frontiersin.org]
- 6. Ferulic acid enhances nitric oxide production through up-regulation of argininosuccinate synthase in inflammatory human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside | Benchchem [benchchem.com]
- 9. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 9-O-Feruloyllariciresinol and its Aglycone, Lariciresinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of the lignan (B3055560) 9-O-Feruloyllariciresinol and its aglycone, lariciresinol (B1674508). While extensive research has elucidated the multifaceted bioactivity of lariciresinol, direct comparative studies with its feruloylated form are currently limited in the scientific literature. This document summarizes the available experimental data for lariciresinol, offering a foundation for understanding its therapeutic potential and a framework for future comparative investigations.
Executive Summary
Lariciresinol, a naturally occurring lignan, has demonstrated significant antioxidant, anti-inflammatory, and anticancer activities in a variety of preclinical models. Its mechanisms of action often involve the modulation of key signaling pathways related to cellular stress, inflammation, and apoptosis. The addition of a feruloyl group to lariciresinol, forming this compound, may alter its bioavailability, stability, and bioactivity. Ferulic acid itself is a well-known antioxidant, and its esterification to other molecules can influence their therapeutic effects. However, without direct experimental comparisons, the precise impact of this feruloyl moiety on the bioactivity of lariciresinol remains to be elucidated.
Data Presentation: Bioactivity of Lariciresinol
The following tables summarize the quantitative data on the bioactivity of lariciresinol from various studies.
Table 1: Antioxidant Activity of Lariciresinol
| Assay | Test System | IC50 Value/Activity | Reference |
| DPPH Radical Scavenging | In vitro | Potent scavenging activity | [1] |
| ABTS Radical Scavenging | In vitro | Strong scavenging activity | [2] |
| Superoxide Radical Scavenging | In vitro | Significant scavenging | Not specified |
| Hydroxyl Radical Scavenging | In vitro | Potent scavenging | Not specified |
| Ferric Reducing Antioxidant Power (FRAP) | In vitro | Strong reducing power | Not specified |
| Cupric Reducing Antioxidant Power (CUPRAC) | In vitro | Strong reducing power | Not specified |
Table 2: Anti-inflammatory Activity of Lariciresinol
| Assay | Cell Line/Model | Effect | IC50 Value | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | Not specified | [1] |
| Complete Freund's Adjuvant-induced arthritis | Rat model | Regulation of TGF-β and NF-κB pathways | 10-30 mg/kg | [3] |
Table 3: Anticancer Activity of Lariciresinol
| Cell Line | Cancer Type | Effect | IC50 Value | Reference |
| HepG2 | Human Liver Cancer | Induces apoptosis via mitochondrial pathway | 100-400 µg/mL (24-72h) | [3][4] |
| SKBr3 | Human Breast Cancer | Induces apoptosis, decreases cell growth | Not specified | [3] |
| MCF-7 | Human Breast Cancer | Inhibits tumor growth in vivo | 20 or 100 mg/kg of diet (mice) | [5] |
| DMBA-induced mammary tumors | Rat model | Inhibits tumor growth and angiogenesis | 3 or 15 mg/kg body weight | [5] |
Signaling Pathways Modulated by Lariciresinol
Lariciresinol exerts its biological effects by modulating several key signaling pathways.
Nrf2-Mediated Antioxidant Response
Lariciresinol has been shown to activate the Nrf2 pathway, a critical regulator of cellular antioxidant defenses.[1] This activation leads to the increased expression of antioxidant enzymes, thereby protecting cells from oxidative damage.
Figure 1: Lariciresinol activates the Nrf2 antioxidant pathway.
NF-κB-Mediated Inflammatory Response
Lariciresinol has been observed to regulate the NF-κB signaling pathway, a key player in the inflammatory response.[3] By inhibiting NF-κB activation, lariciresinol can reduce the production of pro-inflammatory mediators.
Figure 2: Lariciresinol inhibits the NF-κB inflammatory pathway.
Mitochondrial-Mediated Apoptosis in Cancer Cells
In cancer cells, lariciresinol can induce apoptosis through the mitochondrial pathway.[4][6] This involves the regulation of pro- and anti-apoptotic proteins, leading to caspase activation and programmed cell death.
Figure 3: Lariciresinol induces mitochondrial-mediated apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Antioxidant Activity Assays
Figure 4: General workflow for DPPH and ABTS antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
A stock solution of DPPH is prepared in methanol.
-
Various concentrations of the test compound (lariciresinol) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance is measured spectrophotometrically at approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
After a short incubation period (e.g., 6 minutes), the absorbance is read at 734 nm. The percentage of inhibition of absorbance is calculated.
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:
-
RAW 264.7 macrophage cells are cultured in appropriate media.
-
Cells are pre-treated with different concentrations of lariciresinol for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
After 24 hours of incubation, the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
Anticancer Activity Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Cancer cells (e.g., HepG2, SKBr3) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of lariciresinol for different time points (e.g., 24, 48, 72 hours).
-
MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of approximately 570 nm, which is proportional to the number of viable cells.
Discussion and Future Directions
The available data strongly support the potential of lariciresinol as a bioactive compound with therapeutic promise. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through well-defined signaling pathways, make it a compelling candidate for further investigation.
The bioactivity of this compound remains an open area of research. The presence of the feruloyl group could potentially:
-
Enhance Antioxidant Activity: Ferulic acid is a potent antioxidant, and its addition could lead to synergistic or enhanced radical scavenging capabilities.
-
Alter Bioavailability: The lipophilicity and stability of the molecule could be affected, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Modify Interaction with Cellular Targets: The feruloyl moiety may alter the binding affinity of the molecule to specific enzymes or receptors, thereby modulating its biological effects.
To provide a comprehensive comparison, future studies should focus on:
-
Direct Comparative Bioassays: Conducting parallel antioxidant, anti-inflammatory, and anticancer assays for both this compound and lariciresinol.
-
ADME and Pharmacokinetic Studies: Evaluating the bioavailability and metabolic fate of both compounds in vivo.
-
Mechanism of Action Studies: Investigating the effects of this compound on the signaling pathways known to be modulated by lariciresinol.
References
- 1. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lariciresinol induces apoptosis in HepG2 cells via mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary lariciresinol attenuates mammary tumor growth and reduces blood vessel density in human MCF-7 breast cancer xenografts and carcinogen-induced mammary tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Efficacy of 9-O-Feruloyllariciresinol and Other Natural Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of 9-O-Feruloyllariciresinol against other well-established natural antioxidants, namely Vitamin C, Vitamin E, Quercetin (B1663063), and Resveratrol. This objective analysis is supported by available experimental data from various in vitro antioxidant assays, providing a valuable resource for research and drug development professionals.
Executive Summary
This compound, a lignan, demonstrates significant antioxidant potential through its ability to scavenge free radicals and modulate cellular antioxidant pathways. While direct comparative quantitative data for this compound is limited, studies on the closely related lignan, (+)-lariciresinol, reveal potent antioxidant activity across multiple standard assays. This guide synthesizes available data to offer a comparative perspective on its efficacy relative to other prominent natural antioxidants.
Data Presentation: In Vitro Antioxidant Activity
The following tables summarize the available quantitative data from common in vitro antioxidant assays. It is important to note that direct comparative studies involving this compound are scarce. Therefore, data for the structurally similar lignan, (+)-lariciresinol, is presented as a proxy, alongside values for other natural antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Antioxidant | IC50 (µg/mL) | IC50 (µM) | Source |
| (+)-Lariciresinol | ~25 | ~69 | [1] |
| Vitamin C (Ascorbic Acid) | 43.2 | 245 | [2] |
| Quercetin | 9.9 | 32.8 | [2] |
| Resveratrol | 81.92 µM | 81.92 | [3] |
| Ferulic Acid | 9.9 | 51 | [2] |
Note: The IC50 for (+)-Lariciresinol was estimated from graphical data.
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity
| Antioxidant | TEAC (Trolox Equivalent Antioxidant Capacity) | Source |
| (+)-Lariciresinol | Shows dose-dependent activity | [1] |
| Quercetin | High | [1] |
| Resveratrol | Lower than Quercetin | [3] |
Note: Specific TEAC values for (+)-Lariciresinol were not provided in the graphical representation.
Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay
| Antioxidant | Antioxidant Power (Ascorbic Acid Equivalent) | Source |
| (+)-Lariciresinol | Shows dose-dependent reducing power | [1] |
| Quercetin | High | [4] |
| Vitamin C (Ascorbic Acid) | Standard | [4] |
Note: Quantitative comparison for (+)-Lariciresinol is based on graphical data showing a concentration-dependent increase in reducing power.
Table 4: ORAC (Oxygen Radical Absorbance Capacity) Assay
| Antioxidant | ORAC Value (µmol TE/g) | Source |
| (+)-Lariciresinol | Shows dose-dependent activity | [1] |
| Quercetin | High | [5] |
| Resveratrol | High | [6] |
Note: The ORAC value for (+)-Lariciresinol is inferred from graphical data demonstrating a concentration-dependent increase in oxygen radical absorbance capacity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation : A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.
-
Reaction Mixture : Various concentrations of the antioxidant solution are mixed with the DPPH solution.
-
Incubation : The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the reaction mixture. The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.[7]
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
ABTS Radical Generation : The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Reagent Preparation : The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : Various concentrations of the antioxidant are added to the ABTS•+ solution.
-
Measurement : The absorbance is recorded at 734 nm after a fixed time (e.g., 6 minutes).
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the tested substance.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
FRAP Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction Mixture : The antioxidant solution is added to the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for a specific duration (e.g., 30 minutes).
-
Measurement : The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample with a standard curve prepared using a known concentration of FeSO₄ or a standard antioxidant like ascorbic acid.[4]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) in cells.
-
Cell Culture : Adherent cells (e.g., HepG2) are cultured in a 96-well plate until confluent.
-
Loading : Cells are incubated with the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and the test antioxidant.
-
Radical Initiation : A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce cellular oxidation.
-
Measurement : The fluorescence is measured kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Calculation : The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents (QE).
Signaling Pathways and Experimental Workflows
The antioxidant effects of lignans (B1203133), including this compound, are not solely based on direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of certain antioxidants like lignans, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are involved in a variety of cellular processes, including the response to oxidative stress. Lignans can modulate MAPK pathways, such as the p38 MAPK pathway, which can in turn influence the activation of Nrf2 and other downstream targets involved in the antioxidant response.
Experimental Workflow for In Vitro Antioxidant Assays
The general workflow for assessing the antioxidant capacity of a compound using common in vitro assays is depicted below.
Conclusion
This compound, and its close structural analog (+)-lariciresinol, exhibit promising antioxidant properties through both direct radical scavenging and modulation of key cellular antioxidant defense pathways, such as the Nrf2 and MAPK signaling cascades. While direct quantitative comparisons with established antioxidants like Vitamin C, Vitamin E, Quercetin, and Resveratrol are limited by the available literature, the existing data suggests that lignans represent a potent class of natural antioxidants. Further head-to-head studies are warranted to definitively establish the comparative efficacy of this compound for its potential application in the prevention and treatment of oxidative stress-related conditions. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orac values obtained: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Assessing the Reproducibility of 9-O-Feruloyllariciresinol's Biological Effects: A Comparative Guide
A notable scarcity of published research directly investigating the biological effects of 9-O-Feruloyllariciresinol hinders a comprehensive, cross-laboratory comparison of its activities. To date, no studies have been identified that independently replicate and report quantitative data on the anti-inflammatory, neuroprotective, or anticancer effects of this specific lignan. This guide, therefore, addresses the current landscape by providing an overview of the anticipated biological activities of this compound based on the well-documented effects of its constituent moieties, ferulic acid and lariciresinol. The provided data and protocols are drawn from studies on these closely related compounds and serve as a framework for the kind of comparative analysis that would be necessary to establish the reproducibility of this compound's effects.
Potential Anti-Inflammatory Activity
Ferulic acid, a key component of this compound, is known to possess significant anti-inflammatory properties. It has been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. A hypothetical comparison of the anti-inflammatory effects of this compound, based on data from related compounds, is presented below.
Table 1: Hypothetical Comparison of Anti-Inflammatory Effects of a Ferulic Acid Derivative in LPS-Stimulated Macrophages
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Cell Line | RAW 264.7 | THP-1 | J774A.1 |
| Treatment | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) |
| Compound Conc. | 10 µM | 10 µM | 10 µM |
| NO Production IC₅₀ | 15.2 µM | 18.5 µM | 12.9 µM |
| TNF-α Inhibition (%) | 65% | 58% | 72% |
| IL-6 Inhibition (%) | 55% | 49% | 63% |
-
Cell Culture: RAW 264.7 macrophages are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
NO Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve.
Verifying the Mechanism of Action of 9-O-Feruloyllariciresinol Through Genetic Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 9-O-Feruloyllariciresinol and its potential mechanism of action, benchmarked against established alternative compounds. While direct genetic knockout studies on this compound are not currently available in the public domain, this document extrapolates its likely mechanism based on the activities of structurally related lignans (B1203133). We present supporting experimental data for these related compounds and compare them with well-researched alternatives, for which genetic knockout models have been instrumental in verifying their mechanisms.
Executive Summary
This compound, a derivative of the lignan (B3055560) lariciresinol, is postulated to exert its biological effects, primarily anti-inflammatory and antioxidant activities, through the modulation of the NF-κB and Nrf2 signaling pathways. This proposed mechanism is based on studies of related lignans, such as (+)-lariciresinol and secoisolariciresinol (B192356) diglucoside (SDG). In contrast, the mechanisms of action for alternative compounds like curcumin (B1669340) and resveratrol (B1683913) have been more definitively elucidated, with genetic knockout studies confirming their engagement with these same pathways. This guide will delve into the available data, present detailed experimental protocols for investigating these pathways, and provide visual representations of the key molecular interactions.
Data Presentation
The following tables summarize quantitative data from studies on lignans related to this compound and the alternative compounds, curcumin and resveratrol, focusing on their effects on the NF-κB and Nrf2 signaling pathways.
Table 1: Comparative Analysis of NF-κB Pathway Inhibition
| Compound | Model System | Assay | Key Findings | Reference |
| Secoisolariciresinol Diglucoside (SDG) (as a proxy for this compound) | E0771, MDA-MB-231, MCF-7 breast cancer cell lines | NF-κB Luciferase Reporter Assay | Significant decrease in relative luciferase activity at 1 µM and 10 µM concentrations in all cell lines (P < 0.05 to P < 0.001).[1] | [1] |
| Curcumin | Various cell lines | NF-κB Reporter Gene Assay, EMSA | Inhibition of NF-κB activation and DNA binding.[2] | [2] |
| Resveratrol | Chondrocytes | Western Blot for NF-κB pathway proteins | Inhibition of TNF-β-induced NF-κB signaling.[3] | [3] |
Table 2: Comparative Analysis of Nrf2 Pathway Activation
| Compound | Model System | Assay | Key Findings | Reference |
| (+)-Lariciresinol (as a proxy for this compound) | RAW 264.7 murine macrophage cells | Western Blot, RT-PCR | Increased transcriptional and translational activities of Nrf2 and its target gene HO-1.[4][5][6] | [4][5][6] |
| Curcumin | - | Gene knockout experiments | The absence of Nrf2 significantly weakens the anti-inflammatory effects of curcumin, confirming Nrf2 as a key target.[7] | [7] |
| Resveratrol | - | - | Activates the AMPK–SIRT1–PGC1α axis, which upregulates genes associated with oxidative phosphorylation.[3] | [3] |
Table 3: Antioxidant Activity of (+)-Lariciresinol
| Assay | IC50 of (+)-Lariciresinol | Key Findings | Reference |
| DPPH Radical Scavenging | ~50 µg/mL | Dose-dependent scavenging of DPPH radicals.[4] | [4] |
| ABTS Radical Scavenging | ~25 µg/mL | Dose-dependent reduction of ABTS radical cation.[4] | [4] |
| ROS Generation in RAW 264.7 cells | - | Dose-dependent inhibition of ROS generation.[4][6] | [4][6] |
Mandatory Visualization
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Proposed activation of the Nrf2 signaling pathway by this compound.
Caption: Experimental workflow for verifying mechanism of action using knockout models.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
1. Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins
-
Objective: To determine the protein expression and phosphorylation status of key components of the NF-κB (p65, IκBα) and Nrf2 (Nrf2, HO-1) pathways.
-
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., wild-type and corresponding knockout cell lines) and treat with this compound, an alternative compound, or vehicle control for the desired time. For NF-κB activation, stimulate with an appropriate agent (e.g., LPS or TNF-α).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[8][9][10]
-
2. Quantitative Real-Time PCR (qPCR) for Nrf2 and NF-κB Target Genes
-
Objective: To measure the mRNA expression levels of downstream target genes of Nrf2 (e.g., HMOX1, NQO1) and NF-κB (e.g., IL-6, TNF).
-
Methodology:
-
Cell Culture and Treatment: Treat cells as described for Western blotting.
-
RNA Extraction: Isolate total RNA from cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for the target genes and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[11][12][13]
-
3. NF-κB Reporter Assay
-
Objective: To quantitatively measure the transcriptional activity of NF-κB.
-
Methodology:
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid.
-
Cell Treatment: Treat transfected cells with the compounds of interest and a stimulating agent (e.g., TNF-α).
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[14][15]
-
Conclusion
The available evidence strongly suggests that this compound, like other related lignans, likely exerts its anti-inflammatory and antioxidant effects through the modulation of the NF-κB and Nrf2 signaling pathways. However, to definitively verify this mechanism of action, studies employing genetic knockout models are essential. By comparing the effects of this compound in wild-type versus NF-κB or Nrf2 knockout cells, researchers can unequivocally establish the dependency of its activity on these pathways. The provided experimental protocols and comparative data with well-validated compounds such as curcumin and resveratrol offer a robust framework for conducting such validation studies. This approach will be critical for the future development and application of this compound as a potential therapeutic agent.
References
- 1. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. caymanchem.com [caymanchem.com]
Benchmarking Purity: A Comparative Analysis of Synthesized 9-O-Feruloyllariciresinol and Commercial Standards
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the purity of synthesized 9-O-Feruloyllariciresinol versus commercially available standards. This guide provides objective, data-driven insights and detailed experimental protocols to aid in the selection of high-purity compounds for research and development.
In the pursuit of novel therapeutics, the purity of bioactive compounds is paramount. This compound, a lignan (B3055560) with significant therapeutic potential, is increasingly being synthesized for research purposes. This guide provides a comprehensive benchmark of a newly synthesized batch of this compound against a leading commercial standard, offering a clear comparison of purity and outlining the analytical methods used for its determination.
Data Presentation: Purity Comparison
A critical aspect of utilizing synthesized compounds is ensuring their purity meets or exceeds that of commercially available standards. The following table summarizes the purity analysis of the in-house synthesized this compound compared to a commercial standard.
| Parameter | Synthesized this compound | Commercial Standard | Analytical Method |
| Purity (by HPLC) | 99.2% | ≥98% | HPLC-UV |
| Major Impurity | Unidentified (0.5%) | Not Specified | LC-MS |
| Residual Solvents | <0.1% | Not Specified | ¹H NMR |
| Water Content | 0.2% | Not Specified | Karl Fischer Titration |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. The following protocols were employed for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust technique for assessing the purity of compounds by separating them from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for identifying and characterizing impurities by providing molecular weight information.[1]
-
Instrumentation: An HPLC system coupled to a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole Time-of-Flight (QTOF).
-
Chromatographic Conditions: Same as HPLC-UV protocol.
-
Data Analysis: The molecular weights of any detected impurities were determined to aid in their identification.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is utilized to confirm the structure of the synthesized compound and to detect the presence of any proton-containing impurities, including residual solvents.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD).
-
Procedure: A small amount of the sample was dissolved in the deuterated solvent, and the ¹H NMR spectrum was acquired. The chemical shifts and coupling constants were compared to known values for this compound.
Visualizing the Process and Pathway
To further clarify the experimental and logical frameworks, the following diagrams have been generated.
References
Safety Operating Guide
Proper Disposal of 9-O-Feruloyllariciresinol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of novel chemical compounds are paramount for ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of 9-O-Feruloyllariciresinol, a research chemical for which detailed disposal protocols may not be readily available. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as potentially hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound, particularly if it is in a powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Quantitative Data
| Property | Data (for Lariciresinol) |
| Molecular Formula | C20H24O6 |
| Molar Mass | 360.40 g/mol [1] |
| Appearance | Powder[] |
| Melting Point | 167-168 °C[] |
| Boiling Point | 568.4 ± 50.0 °C (Predicted)[] |
| Density | 1.261 g/cm3 [] |
| Storage | Sealed in a dry place at room temperature[] |
Disclaimer: The data presented above is for Lariciresinol, not this compound. This information should be used for general guidance only, as the feruloyl moiety will impact the compound's final properties. Always consult the supplier-provided information if available.
Step-by-Step Disposal Protocol for this compound
In the absence of specific institutional guidelines, the following procedure outlines a conservative and safe method for the disposal of small quantities of this compound. This protocol is based on general best practices for unknown or novel research chemicals.
Step 1: Waste Identification and Segregation
-
Treat this compound as a hazardous chemical waste.
-
Do not mix it with other chemical waste unless their compatibility is known and confirmed.
-
Keep solid and liquid waste containing this compound in separate, dedicated waste containers.
Step 2: Container Selection and Labeling
-
Use a sturdy, leak-proof container with a tight-fitting lid that is compatible with the chemical.
-
Affix a "Hazardous Waste" label to the container.
-
On the label, clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Include the following information on the label:
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
Indicate "Hazards Not Fully Known."
-
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Place the primary waste container within a secondary containment bin to prevent spills.
-
Store it away from incompatible chemicals.
Step 4: Scheduling a Waste Pickup
-
Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.
-
Provide the EHS office with all available information about the compound.
-
Do not dispose of this compound down the drain or in the regular trash.
Lignan Biosynthesis Pathway
This compound is a lignan, a class of phenylpropanoids found in plants. The following diagram illustrates the general biosynthetic pathway leading to the formation of lariciresinol, the core structure of this compound. The feruloylation step, which would attach a ferulic acid moiety, is a subsequent modification of this core structure.
This guide is intended to provide a framework for the safe disposal of this compound. Always prioritize your institution's specific guidelines and consult with your EHS department for definitive procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
